MRS1097
Beschreibung
Eigenschaften
Molekularformel |
C26H27NO4 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27NO4/c1-4-30-25(28)22-18(3)27-24(20-14-10-7-11-15-20)23(26(29)31-5-2)21(22)17-16-19-12-8-6-9-13-19/h6-17,21,27H,4-5H2,1-3H3/b17-16+ |
InChI-Schlüssel |
XCXCNPNUEPMYRS-WUKNDPDISA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of MRS1097, a P2Y14 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars such as UDP-glucose, has emerged as a significant therapeutic target in inflammatory and immune-mediated diseases. This technical guide provides a comprehensive overview of the mechanism of action of MRS1097, a selective antagonist of the P2Y14 receptor. By competitively inhibiting the binding of endogenous agonists, this compound effectively modulates downstream signaling cascades, including the inhibition of adenylyl cyclase and the modulation of MAPK and Rho kinase pathways. This guide details the core pharmacology of this compound, presenting key quantitative data, in-depth experimental protocols for its characterization, and visual representations of its mechanism of action to support further research and drug development efforts in this promising area.
Introduction to the P2Y14 Receptor and its Antagonism
The P2Y14 receptor is a member of the P2Y family of purinergic receptors and is coupled to the Gi/o family of G proteins.[1] Its activation by endogenous ligands, primarily UDP-sugars like UDP-glucose, triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This receptor is highly expressed in immune cells, including neutrophils and mast cells, and is implicated in inflammatory responses, making it an attractive target for therapeutic intervention.[2][3]
Antagonism of the P2Y14 receptor offers a promising strategy for mitigating inflammatory processes. Small molecule antagonists, such as this compound and the structurally related compound PPTN, have been developed to selectively block the action of endogenous agonists at this receptor.[4] These antagonists have been shown to inhibit key cellular responses mediated by P2Y14 activation, such as chemotaxis and calcium mobilization.[3][5]
Core Mechanism of Action of this compound
This compound functions as a competitive antagonist at the P2Y14 receptor. This means that it binds to the same site as the endogenous agonist, UDP-glucose, but does not activate the receptor. By occupying the binding site, this compound prevents UDP-glucose from binding and initiating the downstream signaling cascade.
The primary signaling pathway affected by this compound is the Gi/o-mediated inhibition of adenylyl cyclase .[1] By blocking P2Y14 receptor activation, this compound prevents the inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels that would otherwise be suppressed by agonist stimulation.
Furthermore, P2Y14 receptor activation has been linked to other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the Rho/Rho kinase pathway, which are crucial for cellular processes like inflammation and chemotaxis.[1][2][6] this compound, by blocking the initial receptor activation, consequently inhibits these downstream signaling events.
Signaling Pathway Diagram
Caption: P2Y14 receptor signaling and antagonism by this compound.
Quantitative Data for P2Y14 Receptor Antagonists
The following table summarizes key quantitative data for this compound and the related antagonist, PPTN. This data is essential for comparing the potency and affinity of these compounds.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (as P2Y14R antagonist 3) | Calcium Mobilization | Not Specified | IC50 | 23.60 nM | [7] |
| This compound (as P2Y14R antagonist 3) | Binding Assay | Not Specified | Kd | 7.26 µM | [7] |
| PPTN | Adenylyl Cyclase Inhibition | C6 Glioma (hP2Y14-R) | K_B_ | 434 pM | [4] |
| PPTN | Chemotaxis Inhibition | Differentiated HL-60 | IC50 | ~10-100 nM | [3] |
Note: Data for this compound is presented as "P2Y14R antagonist 3" based on available literature. Further confirmation of the identity of this compound as this compound is recommended.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize P2Y14 receptor antagonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y14 receptor.
Materials:
-
HEK293 cells stably expressing the human P2Y14 receptor.
-
Radioligand: [³H]UDP.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hP2Y14 cells.
-
In a 96-well plate, add cell membranes, a fixed concentration of [³H]UDP, and varying concentrations of this compound.
-
Incubate the plate for 60 minutes at room temperature to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., UDP-glucose).
-
Calculate the specific binding and determine the IC50 value of this compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cells co-expressing the human P2Y14 receptor and a promiscuous G protein (e.g., Gα16 or Gqi5) to couple the receptor to the calcium signaling pathway.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: UDP-glucose.
-
Antagonist: this compound.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye for 60-90 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of UDP-glucose (typically EC80) and immediately measure the change in fluorescence over time.
-
Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of neutrophils towards a chemoattractant (agonist).
Materials:
-
Freshly isolated human neutrophils.
-
Chemoattractant: UDP-glucose.
-
Antagonist: this compound.
-
Assay medium: RPMI 1640 with 0.1% BSA.
-
Transwell inserts with a 3-5 µm pore size membrane.
-
24-well plates.
-
Cell viability/counting reagent (e.g., Calcein-AM or a cell counter).
Procedure:
-
Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Resuspend the neutrophils in the assay medium.
-
In the lower chamber of the 24-well plate, add the assay medium containing UDP-glucose.
-
In the upper chamber (Transwell insert), add the neutrophil suspension pre-incubated with varying concentrations of this compound.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a chosen method (e.g., fluorescence measurement of Calcein-AM stained cells or direct cell counting).
-
Determine the inhibitory effect of this compound on neutrophil chemotaxis and calculate the IC50 value.
Experimental Workflow Diagram
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Purinergic signaling and immune cell chemotaxis. Focus on "the UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
MRS1097: A Technical Guide to a Selective P2Y14 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Core Function: Selective Antagonism of the P2Y14 Receptor
MRS1097 is a potent and selective competitive antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is activated by endogenous UDP-sugars, most notably UDP-glucose. By binding to the P2Y14 receptor, this compound effectively blocks the downstream signaling initiated by these endogenous agonists. This antagonistic action makes this compound a valuable pharmacological tool for studying the physiological and pathophysiological roles of the P2Y14 receptor and a potential therapeutic agent for a range of inflammatory and neurological conditions.
The P2Y14 receptor is a member of the Gi/o-coupled GPCR family. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in various cellular processes, including immune responses and neuronal function.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound and related P2Y14 receptor antagonists. This data is essential for comparing the potency and efficacy of these compounds.
| Compound | Parameter | Value | Species | Assay Type | Reference |
| This compound | Kᵢ | Data not available in public sources | Human | Radioligand Binding Assay | N/A |
| This compound | IC₅₀ | Data not available in public sources | Human | Functional Assay (e.g., cAMP) | N/A |
| PPTN | KB | 434 pM | Human | Schild Analysis (cAMP assay) | [1] |
| PPTN | IC₅₀ | ~1-4 nM | Human | Chemotaxis Assay | [2] |
Signaling Pathway of the P2Y14 Receptor
The activation of the P2Y14 receptor by its endogenous agonist, UDP-glucose, initiates a Gi-coupled signaling cascade. This pathway is effectively blocked by this compound.
Experimental Protocols
Schild Analysis for Determining Antagonist Affinity (KB)
Schild analysis is a classical pharmacological method used to determine the equilibrium dissociation constant (KB) of a competitive antagonist. This protocol is adapted for the characterization of P2Y14 receptor antagonists like this compound.
Objective: To determine the KB of this compound at the human P2Y14 receptor.
Materials:
-
HEK293 cells stably expressing the human P2Y14 receptor.
-
UDP-glucose (agonist).
-
This compound (antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
cAMP assay kit.
-
Forskolin (to stimulate adenylyl cyclase).
Procedure:
-
Cell Culture: Culture HEK293-hP2Y14 cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Agonist Dose-Response:
-
Prepare serial dilutions of UDP-glucose.
-
In the absence of this compound, stimulate the cells with the different concentrations of UDP-glucose in the presence of a fixed concentration of forskolin.
-
Measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Plot the cAMP concentration against the log of the UDP-glucose concentration to generate a dose-response curve and determine the EC₅₀ of UDP-glucose.
-
-
Antagonist Inhibition:
-
Prepare several fixed concentrations of this compound.
-
For each fixed concentration of this compound, repeat the UDP-glucose dose-response experiment.
-
Generate a series of dose-response curves for UDP-glucose in the presence of increasing concentrations of this compound.
-
-
Data Analysis:
-
Determine the EC₅₀' of UDP-glucose from each of the dose-response curves in the presence of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC₅₀' / EC₅₀.
-
Construct a Schild plot by plotting log(DR - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept of the regression line is equal to the negative logarithm of the KB (pA₂). The slope of the line should be close to 1 for a competitive antagonist.
-
Neutrophil Chemotaxis Assay
This assay is used to evaluate the functional effect of this compound on the migration of neutrophils, a key process in inflammation that is modulated by the P2Y14 receptor.
Objective: To determine the IC₅₀ of this compound for the inhibition of UDP-glucose-induced human neutrophil chemotaxis.
Materials:
-
Freshly isolated human neutrophils.
-
UDP-glucose.
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size membrane).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Calcein-AM (for cell labeling and quantification).
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Cell Labeling: Resuspend the isolated neutrophils in assay buffer and label them with Calcein-AM.
-
Assay Setup:
-
Add UDP-glucose (at a concentration around its EC₅₀ for chemotaxis) to the lower wells of the chemotaxis chamber.
-
In the upper chamber, add the Calcein-AM labeled neutrophils that have been pre-incubated with various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow for cell migration.
-
Quantification:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the molar concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MRS1097 in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammatory responses contribute to the pathogenesis of a wide range of acute and chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor, has emerged as a critical regulator of inflammatory pathways. A3ARs are notably overexpressed in inflammatory cells, making them a promising therapeutic target. MRS1097, a selective antagonist of the A3 adenosine receptor, is a key pharmacological tool for elucidating the role of this receptor in inflammation and for the potential development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the core functions of this compound in the inflammatory response, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its evaluation.
Core Mechanism of Action of this compound
This compound exerts its effects by selectively binding to and blocking the A3 adenosine receptor. Adenosine, an endogenous purine (B94841) nucleoside, acts as a signaling molecule by activating four receptor subtypes: A1, A2A, A2B, and A3. The activation of A3AR by adenosine, particularly at high concentrations found at sites of inflammation and stress, has been shown to modulate the inflammatory cascade.
A key anti-inflammatory action of A3AR activation is the downregulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α). By antagonizing the A3AR, this compound is expected to reverse this effect, thereby potentially exacerbating or altering the inflammatory response depending on the specific context and the role of endogenous adenosine. The postulated anti-inflammatory potential of A3AR antagonists like this compound stems from the complex and sometimes paradoxical roles of A3AR signaling in different inflammatory conditions.[1]
Signaling Pathways Modulated by this compound
The antagonism of A3AR by this compound influences downstream intracellular signaling cascades that are central to the inflammatory process. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
A3AR-Mediated Signaling and Inflammatory Response
Caption: A3AR signaling pathway in inflammation.
NF-κB Pathway
The NF-κB family of transcription factors are master regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. A3AR activation has been shown to modulate the NF-κB pathway. As an antagonist, this compound is expected to block the A3AR-mediated inhibition of NF-κB activation, which could lead to an enhanced inflammatory response in certain contexts.
MAPK Pathway
The MAPK family, including p38, JNK, and ERK, are key signaling molecules that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. The activation of MAPK pathways is a critical step in the production of pro-inflammatory cytokines. A3AR signaling can influence the phosphorylation and activation of MAPK pathway components. By blocking A3AR, this compound may alter the activation state of these kinases, thereby modulating the expression of inflammatory mediators.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | Data | Data | Data |
| LPS (100 ng/mL) | - | Data | Data | Data |
| LPS + this compound | 1 µM | Data | Data | Data |
| LPS + this compound | 10 µM | Data | Data | Data |
| LPS + this compound | 100 µM | Data | Data | Data |
| This compound alone | 100 µM | Data | Data | Data |
Note: This table is a template. Specific data for this compound needs to be generated through experimentation.
Table 2: In Vivo Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | Edema Inhibition (%) |
| Saline Control | - | Data | - |
| Carrageenan | - | Data | 0 |
| Carrageenan + this compound | 1 | Data | Data |
| Carrageenan + this compound | 10 | Data | Data |
| Carrageenan + this compound | 50 | Data | Data |
| Carrageenan + Indomethacin | 10 | Data | Data |
Note: This table is a template. Specific data for this compound needs to be generated through experimentation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory properties of this compound. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Assay: Inhibition of Cytokine Production in Macrophages
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in stimulated macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammatory model.
Animal Model: Male Wistar rats or Swiss albino mice.
Materials:
-
This compound
-
Carrageenan
-
Saline solution
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer this compound (at various doses, e.g., 1, 10, 50 mg/kg) or the vehicle (e.g., saline with a small percentage of DMSO) intraperitoneally or orally. Include a positive control group treated with a standard anti-inflammatory drug.
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Determine the percentage inhibition of edema for each treatment group compared to the carrageenan-only control group.
Western Blot Analysis for NF-κB and MAPK Pathway Activation
Objective: To assess the effect of this compound on the activation of NF-κB and MAPK signaling pathways in inflammatory cells.
Procedure:
-
Treat macrophages with this compound and/or LPS as described in the in vitro cytokine assay.
-
Lyse the cells at different time points to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Visualization
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound, as a selective A3 adenosine receptor antagonist, represents a valuable tool for dissecting the intricate role of A3AR in the inflammatory response. Its mechanism of action is centered on blocking the effects of endogenous adenosine at this receptor, thereby influencing key inflammatory signaling pathways such as NF-κB and MAPK. While the precise quantitative effects of this compound on inflammatory mediators require further detailed investigation, the experimental frameworks outlined in this guide provide a robust basis for such studies. For researchers and drug development professionals, a thorough understanding of the molecular interactions and signaling consequences of this compound is paramount for exploring its therapeutic potential in a range of inflammatory disorders. Future studies focusing on generating comprehensive dose-response data and elucidating its effects in various preclinical models of inflammation will be critical in defining the clinical applicability of targeting the A3 adenosine receptor with antagonists like this compound.
References
An In-depth Technical Guide to Understanding Ligand Selectivity for the P2Y14 Receptor
A Note on the Target Compound: Initial research indicates that the compound MRS1097 is characterized in pharmacological databases, such as the IUPHAR/BPS Guide to Pharmacology, as a selective antagonist for the A3 adenosine (B11128) receptor, not the P2Y14 receptor.[1] As such, public data regarding its direct interaction with and selectivity for the P2Y14 receptor is unavailable.
To fulfill the core requirements of this guide, we will focus on the principles and methodologies for determining ligand selectivity for the P2Y14 receptor by using the well-documented, high-affinity, and highly selective P2Y14 antagonist PPTN (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) as a primary example. The experimental protocols and data analysis frameworks described herein are directly applicable to the characterization of any potential P2Y14 receptor ligand.
Introduction to the P2Y14 Receptor
The P2Y14 receptor, also known as GPR105, is a G protein-coupled receptor (GPCR) belonging to the P2Y12-like subfamily.[2] It is activated by endogenous UDP-sugars, with UDP-glucose being the most potent natural agonist, and also by UDP.[2][3] The receptor couples primarily to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Expressed prominently in immune cells like neutrophils and mast cells, as well as in epithelial and glial cells, the P2Y14 receptor is implicated in inflammatory processes, immune responses, and neuroimmune function, making it a compelling target for drug development.[2][3][6][7]
Quantitative Analysis of PPTN Selectivity
The selectivity of an antagonist is defined by its binding affinity for the target receptor compared to its affinity for other, off-target receptors. For PPTN, its high selectivity for the P2Y14 receptor over other P2Y family members has been rigorously established.
| Parameter | Value | Assay Type | Cell Line | Notes |
| KB (P2Y14) | 434 pM | Inhibition of Adenylyl Cyclase | P2Y14-C6 Glioma Cells | The KB (antagonist dissociation constant) was determined via Schild analysis, confirming competitive antagonism.[5][8] |
| IC50 (P2Y14) | ~1 nM | Chemotaxis Assay | Differentiated HL-60 Cells | Inhibition of chemotaxis stimulated by 10 µM UDP-glucose.[9] |
| IC50 (P2Y14) | ~4 nM | Chemotaxis Assay | Differentiated HL-60 Cells | Inhibition of chemotaxis stimulated by 100 µM UDP-glucose.[9] |
Table 1: Affinity and Potency of PPTN at the Human P2Y14 Receptor.
To establish selectivity, PPTN was tested for activity against all other human P2Y receptors. The results demonstrate a remarkable selectivity profile.
| Off-Target Receptor | PPTN Concentration | Observed Activity | Assay Type |
| P2Y1 | 1 µM | No agonist or antagonist effect | Inositol Phosphate Accumulation |
| P2Y2 | 1 µM | No agonist or antagonist effect | Inositol Phosphate Accumulation |
| P2Y4 | 1 µM | No agonist or antagonist effect | Inositol Phosphate Accumulation |
| P2Y6 | 1 µM | No agonist or antagonist effect | Inositol Phosphate Accumulation |
| P2Y11 | 1 µM | No agonist or antagonist effect | Inositol Phosphate Accumulation |
| P2Y12 | 1 µM | No agonist or antagonist effect | Inhibition of Adenylyl Cyclase |
| P2Y13 | 1 µM | No agonist or antagonist effect | Inhibition of Adenylyl Cyclase |
Table 2: Selectivity profile of PPTN against other human P2Y receptors. Data indicates over 10,000-fold selectivity for P2Y14.[5][8]
Signaling Pathways and Experimental Workflows
P2Y14 Receptor Signaling Pathway
The canonical signaling pathway for the P2Y14 receptor involves its coupling to Gαi, which inhibits adenylyl cyclase (AC), reducing cAMP production. This is a key mechanism for functional assays. Additionally, the βγ subunits released upon G protein activation can modulate other effectors, such as phospholipase C (PLC) and MAP kinase pathways.[2][4]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissertation or Thesis | Molecular pharmacology and function of the P2Y14 receptor | ID: 1544bp28w | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. P2RY14 - Wikipedia [en.wikipedia.org]
- 8. PPTN hydrochloride | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and Development of MRS1097: A P2Y1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: MRS1097 is a potent and selective antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet aggregation and a promising target for novel antithrombotic therapies. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound and its precursors, offering valuable insights for researchers and professionals in the field of drug development.
Mechanism of Action: The P2Y1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP), couples to the Gq alpha subunit.[1][2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[3][4] The culmination of this pathway is platelet shape change and the initial, reversible phase of platelet aggregation.[5] this compound exerts its antagonistic effect by competitively binding to the P2Y1 receptor, thereby blocking the binding of ADP and inhibiting the downstream signaling cascade that leads to platelet aggregation.
Quantitative Data:
The development of this compound is built upon a series of structural optimizations of adenosine diphosphate analogs. The following table summarizes the binding affinities and inhibitory concentrations of key P2Y1 receptor antagonists that represent the developmental lineage leading to potent and selective compounds like this compound.
| Compound Name | Receptor Target | Assay Type | Quantitative Value | Reference |
| MRS2179 | Human P2Y1 | Radioligand Binding (Ki) | 84 nM | [6][7] |
| Human P2Y1 | Functional Antagonism (KB) | 177 nM | [8] | |
| MRS2279 | Human P2Y1 | Radioligand Binding (Ki) | 13 nM | [6][7] |
| Human P2Y1 | Radioligand Binding (Kd) | 8 nM | [7] | |
| MRS2500 | Human P2Y1 | Platelet Aggregation (IC50) | 0.95 nM | [5] |
Experimental Protocols:
Radioligand Binding Assay for P2Y1 Receptor Affinity
This protocol is adapted from studies on related P2Y1 antagonists and is suitable for determining the binding affinity (Ki) of compounds like this compound.
1. Membrane Preparation:
- Culture Sf9 insect cells expressing the recombinant human P2Y1 receptor.
- Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove cellular debris.
- Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
- Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Binding Assay:
- In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]MRS2279), and varying concentrations of the unlabeled test compound (e.g., this compound).
- The total assay volume is typically 200 µL.
- To determine non-specific binding, a parallel set of wells should contain a high concentration of a known P2Y1 antagonist (e.g., unlabeled MRS2500).
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Counting:
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of the test compound.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ADP-Induced Platelet Aggregation Assay
This protocol outlines the procedure to assess the inhibitory effect of this compound on platelet function using light transmission aggregometry.[9][10]
1. Preparation of Platelet-Rich Plasma (PRP):
- Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature to separate the PRP (supernatant).
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes). The PPP is used to set the 100% aggregation baseline.
2. Aggregation Measurement:
- Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
- Pre-warm the PRP and PPP samples to 37°C.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Add a known volume of PRP to a cuvette with a magnetic stir bar and place it in the aggregometer.
- Add the test compound (this compound) at various concentrations and incubate for a short period.
- Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-10 µM).
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis:
- The percentage of platelet aggregation is determined from the change in light transmission.
- Plot the percentage of inhibition of aggregation against the log concentration of this compound.
- Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation.
Signaling Pathways and Experimental Workflows:
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Platelet Aggregation Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Therapeutic Potential of MRS1097 in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRS1097, a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR), holds significant therapeutic promise in the field of immunology. The A3AR is a G-protein coupled receptor that is overexpressed in inflammatory and cancer cells, making it a key target for therapeutic intervention. Modulation of A3AR activity has been shown to influence a variety of immune responses, including cytokine production and immune cell proliferation. While clinical development has largely focused on A3AR agonists for autoimmune diseases such as rheumatoid arthritis and psoriasis, the role of antagonists like this compound is an emerging area of interest. This technical guide provides a comprehensive overview of the core biology of A3AR, the mechanism of action of this compound, and its potential applications in immunology, supported by available data and detailed experimental methodologies.
Introduction to the A3 Adenosine Receptor in Immunology
The A3 adenosine receptor is a member of the purinergic G-protein coupled receptor family. Upon activation by its endogenous ligand, adenosine, the A3AR couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade plays a crucial role in modulating the function of various immune cells.
A3AR is expressed on a wide range of immune cells, including T cells, macrophages, neutrophils, and dendritic cells. Its expression is often upregulated in inflammatory conditions and in various cancers, suggesting a role in the pathophysiology of these diseases. The immunomodulatory effects of A3AR signaling are complex and can be either pro-inflammatory or anti-inflammatory depending on the cellular context and the duration of receptor activation.
This compound: A Selective A3 Adenosine Receptor Antagonist
This compound is a dihydropyridine (B1217469) derivative that acts as a potent and selective antagonist for the human A3 adenosine receptor.[2] Its mechanism of action involves blocking the binding of adenosine and other agonists to the A3AR, thereby preventing the initiation of downstream signaling pathways.
Mechanism of Action
As an antagonist, this compound competitively inhibits the A3AR. This prevents the Gi-mediated inhibition of adenylyl cyclase, leading to a relative increase in intracellular cAMP levels compared to the agonist-stimulated state. The modulation of cAMP levels has widespread effects on downstream signaling pathways, including the Protein Kinase A (PKA) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for regulating immune cell function.
Therapeutic Potential in Immunological Disorders
The immunomodulatory properties of A3AR antagonists like this compound suggest their potential utility in a range of immunological disorders.
Autoimmune Diseases
Clinical trials with A3AR agonists have shown promise in treating autoimmune diseases like rheumatoid arthritis and psoriasis.[3][4] The therapeutic effect is attributed to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23, and the induction of apoptosis in inflammatory cells.[5] While seemingly counterintuitive, both agonists and antagonists can modulate receptor signaling. Antagonists like this compound could be beneficial by blocking adenosine-mediated effects that contribute to chronic inflammation in specific autoimmune settings.
Inflammatory Conditions
By blocking A3AR, this compound may inhibit the recruitment and activation of inflammatory cells, such as neutrophils and macrophages, at sites of inflammation. This could be beneficial in conditions characterized by excessive inflammatory responses.
Quantitative Data
While specific quantitative data for this compound's effects on immune cells are not extensively available in the public domain, the following table summarizes typical quantitative parameters for A3AR antagonists based on available literature for analogous compounds.
| Parameter | Value | Cell Type | Assay | Reference |
| Ki (human A3AR) | 100 nM | CHO cells expressing hA3AR | Radioligand Binding Assay | [2] |
| IC50 (cAMP inhibition) | Not Available | - | cAMP Accumulation Assay | - |
| EC50 (Cytokine Release) | Not Available | - | ELISA | - |
| EC50 (T-cell Proliferation) | Not Available | - | Proliferation Assay | - |
Note: The lack of specific public data for this compound highlights the need for further research to quantify its immunological effects.
Signaling Pathways
The primary signaling pathway affected by this compound is the A3 adenosine receptor pathway. By blocking this receptor, this compound influences downstream effectors.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of this compound's therapeutic potential. Below are generalized methodologies for key immunological assays.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the A3AR.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization followed by centrifugation.
-
Binding Reaction: In a 96-well plate, incubate cell membranes with a fixed concentration of a radiolabeled A3AR antagonist (e.g., [3H]PSB-11) and a range of concentrations of this compound.
-
Incubation: Incubate at room temperature for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Seeding: Seed A3AR-expressing cells into a 96-well plate and culture overnight.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Add a fixed concentration of an A3AR agonist (e.g., NECA) and forskolin (to stimulate adenylyl cyclase) and incubate for 15-30 minutes.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
Cytokine Release Assay
This assay assesses the effect of this compound on the production of inflammatory cytokines by immune cells.
Protocol:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Cell Culture: Culture PBMCs in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead-based assay.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of cytokine release.
T-Cell Proliferation Assay
This assay evaluates the impact of this compound on T-cell proliferation.
Protocol:
-
T-Cell Isolation: Isolate T-cells from human PBMCs.
-
Labeling: Label the T-cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture: Culture the labeled T-cells in a 96-well plate.
-
Treatment: Add varying concentrations of this compound.
-
Stimulation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.
-
Incubation: Incubate the cells for 3-5 days.
-
Flow Cytometry: Analyze the dilution of the CFSE dye in the T-cell population by flow cytometry, which is indicative of cell division.
-
Data Analysis: Calculate the percentage of proliferating cells and determine the EC50 of this compound for the inhibition of proliferation.
Conclusion and Future Directions
This compound presents a compelling profile as a selective A3AR antagonist with therapeutic potential in immunology. The overexpression of A3AR in inflammatory and autoimmune conditions provides a strong rationale for its targeting. While direct quantitative data for this compound in immunological assays is currently limited in the public domain, the established role of A3AR in immune modulation suggests that this compound could offer a novel therapeutic approach.
Future research should focus on:
-
Quantitative in vitro studies: Determining the IC50 and EC50 values of this compound for its effects on cytokine release, immune cell proliferation, and other relevant immunological parameters.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of autoimmune and inflammatory diseases.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Clinical trials: If preclinical data are promising, advancing this compound into clinical trials to assess its safety and efficacy in human patients.
The continued investigation of this compound and other A3AR antagonists will be crucial in unlocking the full therapeutic potential of targeting the A3 adenosine receptor in a range of immunological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine Signaling in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MRS1097: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS1097 is a synthetic organic molecule and a selective antagonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays are presented, along with a summary of its biological effects and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting the A3 adenosine receptor.
Chemical Structure and Physicochemical Properties
This compound, chemically known as 3,5-diethyl 2-methyl-6-phenyl-4-[2-phenyl-(E)-vinyl]-1,4-(±)-dihydropyridine-3,5-dicarboxylate, is a member of the 1,4-dihydropyridine (B1200194) class of compounds. Its structure is characterized by a central dihydropyridine (B1217469) ring with various substitutions that contribute to its selective affinity for the A3 adenosine receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H29NO4 | Calculated |
| Molecular Weight | 417.19 g/mol | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 9 | [1] |
| Topological Polar Surface Area | 64.63 Ų | [1] |
| SMILES | CCC(=O)OC1=C(C)NC(C)=C(C1c1ccccc1)C(=O)OCC | [1] |
| InChI | InChI=1S/C28H29NO4/c1-5-32-27(30)22-16(3)29-17(4)23(28(31)33-6-2)24(20-15-11-8-12-16-20)21-13-9-7-10-14-21/h7-16,24,29H,5-6H2,1-4H3 | [1] |
| Compound Class | Synthetic organic | [2] |
Synthesis
The synthesis of this compound and related 1,4-dihydropyridine derivatives generally follows the Hantzsch pyridine (B92270) synthesis. While a specific step-by-step protocol for this compound is not detailed in the primary literature, the general approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. For this compound, this would involve the reaction of cinnamaldehyde, ethyl acetoacetate, and an ammonia source.
Below is a generalized workflow for the synthesis of 1,4-dihydropyridine derivatives, based on the methods described for analogous compounds.
Pharmacological Properties
This compound is a selective antagonist of the A3 adenosine receptor. Its pharmacological profile has been primarily characterized through radioligand binding assays.
Table 2: Binding Affinity of this compound at Adenosine Receptors
| Receptor | Species | Ki (nM) | Selectivity vs. A3 | Reference |
| A3 | Human | 510 | - | [3] |
| A1 | Human | >100,000 | 200-fold | [3] |
| A2A | Rat | Not specified | - |
As an antagonist, this compound competitively binds to the A3 adenosine receptor, thereby blocking the binding of the endogenous agonist, adenosine, and inhibiting the downstream signaling cascade. It has been demonstrated to not bind to L-type Ca2+ channels, indicating its selectivity over this common target for dihydropyridine compounds.[3]
Signaling Pathways
The A3 adenosine receptor, the target of this compound, is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi. Activation of the A3 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The A3 receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are involved in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.
By acting as an antagonist, this compound blocks these signaling events initiated by A3 receptor activation.
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of this compound and other A3 adenosine receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the A3 adenosine receptor by this compound.
Materials:
-
Cell membranes expressing the human A3 adenosine receptor (e.g., from transfected HEK-293 or CHO cells).
-
Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled A3 agonist (e.g., 10 µM NECA).
-
This compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Prepare a suspension of cell membranes in the assay buffer.
-
In a 96-well plate, add the membrane suspension to each well.
-
Add increasing concentrations of this compound to the appropriate wells.
-
For determining non-specific binding, add the non-specific binding control to designated wells.
-
Add the radioligand ([¹²⁵I]AB-MECA) to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor. As an antagonist, this compound would be expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Objective: To determine the ability of this compound to antagonize agonist-induced G protein activation at the A3 adenosine receptor.
Materials:
-
Cell membranes expressing the A3 adenosine receptor.
-
[³⁵S]GTPγS.
-
A3 receptor agonist (e.g., NECA or IB-MECA).
-
This compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.
-
In a 96-well plate, add the membrane suspension, the A3 receptor agonist at a fixed concentration (e.g., its EC80), and increasing concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Adenylyl Cyclase Activity Assay
This functional assay measures the production of cAMP. As an antagonist of the Gi-coupled A3 receptor, this compound would be expected to reverse the agonist-induced inhibition of adenylyl cyclase.
Objective: To determine the ability of this compound to block the A3 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
Whole cells or cell membranes expressing the A3 adenosine receptor.
-
Adenylyl cyclase activator (e.g., forskolin).
-
A3 receptor agonist (e.g., NECA or IB-MECA).
-
This compound at various concentrations.
-
ATP.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
Procedure:
-
Pre-treat the cells or membranes with this compound at various concentrations.
-
Stimulate adenylyl cyclase with forskolin.
-
Add the A3 receptor agonist to induce inhibition of adenylyl cyclase.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells (if using whole cells) and measure the intracellular cAMP concentration using a suitable detection kit.
-
Analyze the data to determine the ability of this compound to reverse the agonist-induced decrease in cAMP levels.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the A3 adenosine receptor. Its selectivity as an antagonist makes it a useful probe for elucidating the physiological and pathological functions of this receptor. The information and protocols provided in this guide offer a comprehensive resource for researchers working with this compound and in the broader field of adenosine receptor pharmacology. Further characterization of its functional activity and in vivo effects will continue to enhance our understanding of its therapeutic potential.
References
- 1. Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Medicinal chemistry of the A3 adenosine receptor: agonists, antagonists, and receptor engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
The P2Y14 Receptor Antagonist PPTN: A Technical Guide to its Interruption of UDP-Glucose Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent and selective P2Y14 receptor antagonist, PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), and its effects on UDP-glucose signaling. Due to the lack of specific information on "MRS1097," this document focuses on the well-characterized antagonist PPTN as a prime example of a molecule that effectively blocks the physiological actions of UDP-glucose through the P2Y14 receptor.
Introduction to UDP-Glucose and the P2Y14 Receptor
Uridine diphosphate (B83284) glucose (UDP-glucose) is a crucial intermediate in cellular metabolism, primarily known for its role in glycogenesis and as a precursor for glycosylation reactions. However, extracellular UDP-glucose also functions as a signaling molecule, exerting its effects through the G protein-coupled receptor (GPCR), P2Y14. The P2Y14 receptor is a member of the P2Y family of purinergic receptors and is activated by UDP-sugars, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.
Activation of the P2Y14 receptor, which is coupled to the Gi family of G proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade has been implicated in various physiological and pathophysiological processes, including immune responses and inflammation. The development of selective antagonists for the P2Y14 receptor is therefore of significant interest for therapeutic intervention.
PPTN: A Potent and Selective P2Y14 Receptor Antagonist
PPTN has emerged as a highly potent and selective competitive antagonist of the human P2Y14 receptor. Its discovery and characterization have provided a valuable pharmacological tool to probe the function of the P2Y14 receptor and to investigate the therapeutic potential of its blockade.
Quantitative Data on PPTN Activity
The antagonist activity of PPTN has been quantified in various functional assays. The following table summarizes the key quantitative data for PPTN.
| Parameter | Value | Cell System | Assay Type | Reference |
| KB | 434 pM | C6 glioma cells stably expressing the P2Y14-R | Adenylyl cyclase inhibition assay (Schild analysis) | [1][2] |
| IC50 | ~1 nM | Differentiated HL-60 human promyelocytic leukemia cells | Chemotaxis assay (in the presence of 10 µM UDP-glucose) | [3] |
| IC50 | ~4 nM | Differentiated HL-60 human promyelocytic leukemia cells | Chemotaxis assay (in the presence of 100 µM UDP-glucose) | [3] |
Signaling Pathways and Mechanism of Action
The interaction of UDP-glucose with the P2Y14 receptor and the inhibitory effect of PPTN can be visualized through the following signaling pathway diagram.
As depicted, UDP-glucose binds to and activates the P2Y14 receptor, which in turn activates the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, a reduction in cAMP levels, and subsequent modulation of cellular responses such as chemotaxis. PPTN acts as a competitive antagonist, binding to the P2Y14 receptor and preventing the binding and activation by UDP-glucose, thereby blocking the downstream signaling cascade.
Experimental Protocols
The characterization of PPTN's antagonist activity involves several key experimental methodologies.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Objective: To determine the potency and competitive nature of an antagonist at the P2Y14 receptor.
Methodology:
-
Cell Culture: C6 glioma cells stably expressing the human P2Y14 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., PPTN).
-
Agonist Stimulation: A fixed concentration of the agonist (e.g., UDP-glucose) is added to stimulate the P2Y14 receptor in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: The concentration-response curves for the agonist in the presence of different antagonist concentrations are plotted. A Schild analysis is then performed to determine the KB value of the antagonist, which quantifies its affinity for the receptor.[1][2]
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directional cell migration induced by an agonist.
Objective: To evaluate the functional antagonism of the P2Y14 receptor in a physiologically relevant process.
Methodology:
-
Cell Preparation: Human promyelocytic leukemia cells (e.g., HL-60) are differentiated into a neutrophil-like phenotype. Freshly isolated human neutrophils can also be used.[1]
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
Loading: The lower chamber is filled with a medium containing the chemoattractant (UDP-glucose) and varying concentrations of the antagonist (PPTN). The upper chamber is loaded with the prepared cells.
-
Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of chemotaxis by the antagonist is calculated, and IC50 values are determined.[3]
Conclusion
PPTN stands as a cornerstone tool for investigating the roles of UDP-glucose and the P2Y14 receptor in health and disease. Its high potency and selectivity make it an invaluable asset for in vitro and in vivo studies aimed at dissecting the physiological functions of this signaling pathway. For drug development professionals, PPTN and its analogs represent a promising starting point for the design of novel therapeutics targeting inflammatory and immune disorders where the P2Y14 receptor is implicated. The experimental protocols detailed herein provide a robust framework for the evaluation of P2Y14 receptor antagonists and the further exploration of this important signaling axis.
References
In-depth Technical Guide on the Biological Effects of MRS1097
Notice to the Reader: Despite a comprehensive search of scientific literature and pharmacological databases, no public data on the biological effects, mechanism of action, or experimental protocols for the compound designated as MRS1097 could be located. While the International Union of Basic and Clinical Pharmacology (IUPHAR)/British Pharmacological Society (BPS) Guide to PHARMACOLOGY lists this compound as a defined chemical entity, there is no associated information regarding its biological target or its effects on cellular or physiological systems.
Therefore, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, is not possible at this time due to the absence of foundational scientific research on this specific compound in the public domain.
For researchers, scientists, and drug development professionals interested in the potential biological activities of novel compounds, the following sections outline a general framework and the types of experimental approaches that would be necessary to elucidate the biological effects of a new chemical entity like this compound. This guide will use the P2Y14 receptor, a well-characterized G protein-coupled receptor, as a hypothetical target to illustrate the required experimental workflows and data presentation.
Target Identification and Validation
The crucial first step in characterizing a new compound is to identify its biological target. This typically involves a combination of computational and experimental screening methods.
Experimental Protocols:
-
Receptor Binding Assays: To determine if this compound binds to a specific receptor, radioligand binding assays or fluorescence-based binding assays would be employed. For a hypothetical interaction with the P2Y14 receptor, one would assess the ability of this compound to displace a known radiolabeled P2Y14 agonist (e.g., [³H]UDP-glucose) from cell membranes expressing the receptor.
-
Enzyme Inhibition Assays: If the compound is suspected to be an enzyme inhibitor, its effect on the catalytic activity of a purified enzyme would be measured using spectrophotometric, fluorometric, or luminescent assays.
-
Phenotypic Screening: An alternative approach involves treating various cell lines with the compound and observing for specific phenotypic changes (e.g., cell death, differentiation, changes in morphology). Subsequent target deconvolution studies would then be necessary to identify the molecular target responsible for the observed phenotype.
Data Presentation:
Binding affinity data would be presented in a table format, summarizing key quantitative metrics.
| Compound | Target Receptor | Radioligand | Kᵢ (nM) | Assay Type | Cell Line |
| This compound | P2Y14 | [³H]UDP-glucose | Data to be determined | Radioligand Binding | HEK293 cells expressing human P2Y14 |
Mechanism of Action and Signaling Pathways
Once a target is identified, the next step is to elucidate the compound's mechanism of action. For a receptor ligand, this involves determining whether it acts as an agonist, antagonist, or allosteric modulator.
Experimental Protocols:
-
Second Messenger Assays: For a G protein-coupled receptor like P2Y14, which typically couples to Gαi, agonist activity would be measured by quantifying the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonist activity would be determined by the ability of this compound to block the agonist-induced decrease in cAMP.
-
Calcium Mobilization Assays: For receptors coupled to Gαq, changes in intracellular calcium concentration would be measured using fluorescent calcium indicators.
-
Phosphorylation Assays: Western blotting or ELISA-based methods would be used to detect changes in the phosphorylation status of downstream signaling proteins (e.g., ERK, Akt) upon treatment with the compound.
Signaling Pathway Visualization:
A potential signaling pathway for a hypothetical P2Y14 receptor antagonist is depicted below.
Caption: Hypothetical signaling pathway of a P2Y14 receptor antagonist (this compound).
In Vitro and In Vivo Biological Effects
The final stage of characterization involves assessing the compound's effects in more complex biological systems, such as primary cells, tissues, and whole organisms.
Experimental Protocols:
-
Cell Migration/Chemotaxis Assays: Based on the known functions of a target like the P2Y14 receptor in immune cells, the effect of this compound on the migration of neutrophils or other immune cells towards a chemoattractant (like UDP-glucose) would be quantified using Boyden chamber assays or microfluidic devices.
-
Cytokine Release Assays: The effect of the compound on the release of pro-inflammatory or anti-inflammatory cytokines from immune cells would be measured using ELISA or multiplex bead-based assays.
-
Animal Models of Disease: If the target is implicated in a particular disease, the compound would be tested in a relevant animal model. For example, a P2Y14 antagonist could be evaluated in a mouse model of neuropathic pain or inflammatory disease.
Data Presentation:
The results from these experiments would be summarized in tables to show dose-dependent effects.
| Experiment | Cell Type/Animal Model | Outcome Measure | This compound Concentration/Dose | Result |
| Neutrophil Chemotaxis | Human Neutrophils | % Inhibition of migration | Data to be determined | Data to be determined |
| Neuropathic Pain Model | Mouse (e.g., CCI model) | Paw withdrawal threshold (g) | Data to be determined | Data to be determined |
Experimental Workflow Visualization:
The workflow for testing a compound in a preclinical model can be visualized as follows.
Caption: A generalized preclinical experimental workflow for a novel compound.
Methodological & Application
Application Notes and Protocols for MRS1097: An In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of MRS1097, a P2Y1 receptor antagonist. The methodologies described herein are fundamental for evaluating its pharmacological profile, including its binding affinity, functional antagonism, and effects on downstream signaling pathways.
Introduction to this compound
This compound is a selective antagonist of the P2Y1 purinergic receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in ADP-mediated platelet aggregation and other physiological processes. In vitro studies are essential to determine the potency and selectivity of this compound, providing critical data for its potential therapeutic applications.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), a signaling cascade is initiated, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various downstream cellular responses, including platelet shape change and aggregation.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the in vitro characterization of a P2Y1 antagonist like this compound.
| Parameter | Assay Type | Description | Typical Units |
| Ki | Radioligand Binding Assay | Inhibitory constant; a measure of the binding affinity to the P2Y1 receptor. | nM |
| IC50 | Calcium Mobilization Assay | Half-maximal inhibitory concentration for the inhibition of ADP-induced calcium influx. | µM |
| IC50 | Platelet Aggregation Assay | Half-maximal inhibitory concentration for the inhibition of ADP-induced platelet aggregation. | µM |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from methods used for characterizing related P2Y1 antagonists such as [3H]MRS2279 and [32P]MRS2500 and can be used to determine the binding affinity (Ki) of this compound for the P2Y1 receptor through competitive binding.[1][2]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human P2Y1 receptor.
Materials:
-
Cell membranes prepared from Sf9 insect cells or CHO cells stably expressing the human P2Y1 receptor.
-
Radioligand: [3H]MRS2279 or [32P]MRS2500.
-
This compound (unlabeled competitor).
-
Binding Buffer: 20 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold Binding Buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 100 µL:
-
50 µL of cell membranes (5-20 µg of protein).
-
25 µL of radioligand at a final concentration near its Kd (e.g., 2-5 nM for [3H]MRS2279).
-
25 µL of either Binding Buffer (for total binding), a high concentration of a known P2Y1 antagonist like MRS2500 (10 µM, for non-specific binding), or varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by the P2Y1 agonist, ADP.[3][4][5]
Objective: To determine the functional antagonist potency (IC50) of this compound at the P2Y1 receptor.
Materials:
-
1321N1 or CHO cells stably expressing the human P2Y1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
ADP (agonist).
-
This compound.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Protocol:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Pre-incubation: Add varying concentrations of this compound or vehicle to the wells and incubate for 10-20 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence for 10-20 seconds.
-
Agonist Injection: Inject a submaximal concentration (EC80) of ADP into the wells and continue recording fluorescence for 60-120 seconds.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value from the concentration-response curve.
Platelet Aggregation Assay
This assay directly measures the functional consequence of P2Y1 receptor antagonism by this compound on platelet function.[6][7][8]
Objective: To determine the inhibitory effect of this compound on ADP-induced human platelet aggregation.
Materials:
-
Freshly drawn human blood from healthy, drug-free donors.
-
Anticoagulant: 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
ADP (agonist).
-
This compound.
-
Light Transmission Aggregometer.
Protocol:
-
PRP and PPP Preparation:
-
Collect whole blood into citrated tubes.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Procedure:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 50 µL of either vehicle or varying concentrations of this compound and incubate for 2-5 minutes at 37°C with stirring.
-
Add a concentration of ADP that induces submaximal aggregation (e.g., 5-10 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. Calculate the IC50 value from the concentration-response curve.
References
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 4. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for MRS1097 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific in vivo dosage information for MRS1097 in mouse models. The following application notes and protocols are therefore based on general principles of pharmacology for adenosine (B11128) receptor antagonists and data from preclinical studies of other A2B adenosine receptor (A2BR) antagonists, such as PSB-603. Researchers should consider this a starting point and perform thorough dose-finding and toxicology studies for this compound.
Introduction
This compound is a selective antagonist of the A2B adenosine receptor (A2BR). The A2BR is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3) and is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer. Elevated extracellular adenosine levels, often found in the tumor microenvironment or sites of inflammation, can activate A2BR, leading to downstream signaling that can promote disease progression. Antagonism of A2BR with small molecules like this compound presents a promising therapeutic strategy for various diseases. These application notes provide a framework for the preclinical evaluation of this compound in in vivo mouse models.
Quantitative Data Summary
As no specific in vivo data for this compound is publicly available, the following table summarizes dosage information for a comparable A2BR antagonist, PSB-603, to provide a potential reference range for initial studies with this compound.
Table 1: Summary of In Vivo Dosage for the A2B Receptor Antagonist PSB-603 in Mice
| Compound | Mouse Model | Disease Model | Dosage | Administration Route | Frequency | Outcome |
| PSB-603 | C57BL/6 | Carrageenan-induced paw edema | 5 mg/kg | Intraperitoneal (i.p.) | Single dose | Reduced inflammation |
| PSB-603 | C57BL/6 | Zymosan-induced peritonitis | 5 mg/kg | Intraperitoneal (i.p.) | Single dose | Reduced neutrophil infiltration |
Experimental Protocols
The following are generalized protocols for the in vivo administration of a novel A2BR antagonist like this compound in mice. It is critical to perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal biological dose of this compound before commencing efficacy studies.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile PBS, DMSO, or a solution of DMSO and PEG)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Determine the desired stock concentration of this compound.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the chosen vehicle (e.g., DMSO) to solubilize the compound. Vortex thoroughly. A brief sonication may aid in dissolution.
-
Once fully dissolved, add the remaining vehicle to achieve the final desired stock concentration.
-
For administration, dilute the stock solution to the final dosing concentration with a sterile, biocompatible vehicle such as PBS or saline. The final concentration of solvents like DMSO should be kept to a minimum (typically <10%) to avoid toxicity.
-
Prepare fresh dosing solutions on the day of administration.
Protocol 2: Administration of this compound to Mice
Materials:
-
Prepared this compound dosing solution
-
Mouse strain appropriate for the disease model
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure (Intraperitoneal Injection):
-
Weigh the mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse, exposing the abdominal area.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the internal organs.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Mandatory Visualizations
Signaling Pathway of the A2B Adenosine Receptor
The following diagram illustrates the general signaling pathway of the A2B adenosine receptor upon activation by adenosine. This compound, as an antagonist, would block this cascade.
Application Notes and Protocols for Preparing MRS1097 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1097 is a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR), with a Ki value of 100 nM.[1] As a member of the 1,4-dihydropyridine (B1200194) class of compounds, it is a valuable tool for studying the physiological and pathological roles of the A3 adenosine receptor. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in various in vitro and in vivo assays. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in research and drug development settings.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its proper handling and use. The key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
| Molecular Formula | C₂₆H₂₇NO₄ |
| Molecular Weight | 417.51 g/mol |
| Appearance | Solid |
| Mechanism of Action | Selective A3 Adenosine Receptor Antagonist |
| Inhibitor Constant (Ki) | 100 nM for human A3 adenosine receptor |
Recommended Solvents and Solubility
The choice of solvent is paramount for preparing a stable and effective stock solution of this compound. Based on its chemical structure and common laboratory practices for similar compounds, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | While a specific quantitative value is not readily available from supplier datasheets, based on its organic nature, this compound is expected to be soluble in DMSO. It is a common practice to prepare stock solutions of similar compounds in DMSO at concentrations ranging from 10 to 50 mM. | DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds.[2][3][4] It is also miscible with water and most aqueous media used in biological assays.[2][3][4][5] |
| Ethanol | Limited solubility data available. May require heating to fully dissolve. | Not the primary recommended solvent due to potential for incomplete dissolution. |
| Water | Insoluble. | This compound is a lipophilic molecule and is not soluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro assays.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 417.51 g/mol x 1000 mg/g = 4.1751 mg
-
-
-
Weighing the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 4.18 mg of this compound solid into the tared tube. Record the exact weight.
-
-
Dissolving the this compound:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 417.51 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.
-
-
Ensuring Complete Dissolution:
-
Cap the tube tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6]
-
Protocol 2: Preparation of Working Solutions for Cellular Assays
This protocol outlines the dilution of the 10 mM this compound stock solution to prepare working solutions for use in cellular assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM).
-
Perform a serial dilution of the 10 mM stock solution in your chosen cell culture medium or assay buffer. It is recommended to perform an intermediate dilution step to ensure accuracy.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of medium/buffer to get a 100 µM solution.
-
Further dilute this 100 µM solution 1:10 by adding 10 µL to 90 µL of medium/buffer to achieve the final 10 µM working concentration.
-
-
-
Ensure the final concentration of DMSO in the assay is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5% (v/v).
-
Prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.
-
Use the freshly prepared working solutions immediately in your assays.
Mandatory Visualizations
A3 Adenosine Receptor Signaling Pathway
References
Application Notes: MRS1097 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1097 is a potent and selective antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by extracellular adenosine (B11128) diphosphate (B83284) (ADP). The P2Y13 receptor is implicated in various physiological processes, including immune responses and cell migration. Its role in chemotaxis, the directed movement of cells in response to a chemical gradient, makes it a compelling target for research and therapeutic development, particularly in inflammatory diseases and cancer. These application notes provide detailed information and protocols for utilizing this compound and its well-characterized analog, MRS2211, in chemotaxis assays.
Mechanism of Action
The P2Y13 receptor is predominantly coupled to the Gαi subunit of heterotrimeric G proteins.[1] Activation of the P2Y13 receptor by its endogenous ligand, ADP, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gαi activation, the P2Y13 receptor can modulate key signaling pathways involved in cell migration, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[2][3][4] These pathways are crucial for cytoskeletal rearrangements, cell polarization, and the establishment of cellular machinery required for directed movement.
This compound, and its analog MRS2211, act as competitive antagonists at the P2Y13 receptor, blocking the binding of ADP and thereby inhibiting the initiation of these downstream signaling cascades. This blockade of P2Y13 signaling effectively abrogates the chemotactic response of cells to an ADP gradient, making these compounds valuable tools for studying P2Y13-mediated cell migration.
Data Presentation: Inhibitory Activity of MRS2211 in Chemotaxis
Due to the limited availability of specific chemotaxis inhibition data for this compound, the following table summarizes the relevant quantitative data for its well-studied analog, MRS2211. MRS2211 is a competitive P2Y13 receptor antagonist with a pIC50 of 5.97, which corresponds to an IC50 value of approximately 1.07 µM.
| Compound | Target Receptor | Assay Type | Cell Type | Chemoattractant | Observed Effect | Effective Concentration |
| MRS2211 | P2Y13 | Chemotaxis Assay | Microglia | ADP | Complete abolishment of directed cell migration (in combination with a P2Y12 antagonist) | 10 µM |
Note: The complete abolishment of migration was observed when MRS2211 was used in combination with a P2Y12 receptor antagonist, suggesting potential interplay between these receptors in the studied cell type.[5]
Experimental Protocols
Boyden Chamber Chemotaxis Assay
This protocol describes a classic and widely used method for assessing chemotaxis.
Materials:
-
Boyden chamber apparatus with microporous membranes (e.g., 8 µm pore size for immune cells)
-
Cell type of interest (e.g., macrophages, neutrophils, cancer cells)
-
Chemoattractant (e.g., ADP)
-
This compound or MRS2211
-
Cell culture medium (serum-free for the assay)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 2-4 hours prior to the assay to reduce basal migration.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Antagonist Pre-incubation:
-
Incubate the cell suspension with varying concentrations of this compound or MRS2211 (e.g., 0.1, 1, 10 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
Add the chemoattractant solution (e.g., 100 nM ADP) to the lower wells of the Boyden chamber.
-
Add serum-free medium without the chemoattractant to the negative control wells.
-
Place the microporous membrane over the lower wells.
-
Carefully add 100 µL of the pre-incubated cell suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (e.g., 2-4 hours for immune cells).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI).
-
Alternatively, for fluorescently pre-labeled cells, lyse the migrated cells and quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of the antagonist compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.
-
Microfluidic Chemotaxis Assay
This protocol offers a more advanced method for visualizing and quantifying chemotaxis in real-time.
Materials:
-
Microfluidic chemotaxis device (e.g., µ-Slide Chemotaxis from ibidi)
-
Cell type of interest
-
Chemoattractant (e.g., ADP)
-
This compound or MRS2211
-
Cell culture medium
-
Live-cell imaging microscope with environmental control
Procedure:
-
Device Preparation:
-
Coat the channels of the microfluidic device with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to promote cell adhesion, if necessary.
-
-
Cell Seeding:
-
Harvest and resuspend cells in cell culture medium.
-
Introduce the cell suspension into the central channel of the microfluidic device and allow them to adhere for 2-4 hours.
-
-
Gradient Generation:
-
Prepare solutions of the chemoattractant and this compound/MRS2211 in cell culture medium.
-
Fill the reservoirs connected to the side channels of the device with the chemoattractant solution (with or without the antagonist) and a control medium to establish a stable chemical gradient across the central channel.
-
-
Live-Cell Imaging:
-
Place the microfluidic device on the stage of a live-cell imaging microscope.
-
Acquire time-lapse images of the cells migrating within the gradient at regular intervals (e.g., every 5-10 minutes) for several hours.
-
-
Data Analysis:
-
Use cell tracking software to analyze the acquired images.
-
Quantify parameters such as cell velocity, directionality (chemotactic index), and total distance migrated.
-
Compare these parameters between control and antagonist-treated cells to determine the inhibitory effect of this compound/MRS2211.
-
Mandatory Visualizations
Caption: P2Y13 receptor signaling pathway in chemotaxis and its inhibition by this compound.
Caption: Experimental workflow for a Boyden chamber chemotaxis assay using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neutrophil Activation Using MRS1097
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their activation is a critical process in response to infection and inflammation, involving a cascade of events including chemotaxis, production of reactive oxygen species (ROS), and degranulation. The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant regulator of neutrophil function. Activated by UDP-sugars, such as UDP-glucose, the P2Y14 receptor is highly expressed on neutrophils and plays a crucial role in their migration and activation.
MRS1097 is a selective antagonist of the P2Y14 receptor. While direct studies on this compound's effects on neutrophils are limited, extensive research on other potent and selective P2Y14 antagonists, such as PPTN (4,7-disubstituted 2-naphthoic acid derivative), provides a strong basis for understanding its potential applications. By blocking the P2Y14 receptor, this compound is expected to inhibit UDP-glucose-mediated neutrophil activation, making it a valuable tool for studying the roles of the P2Y14 receptor in various inflammatory and immunological processes. These application notes provide a comprehensive guide to utilizing this compound for investigating neutrophil activation.
Mechanism of Action and Signaling Pathway
The P2Y14 receptor is a Gi-coupled GPCR.[1] Upon activation by its endogenous agonist, UDP-glucose, the receptor initiates a signaling cascade that leads to various cellular responses in neutrophils. The primary signaling pathway involves the activation of RhoA, a small GTPase that is a master regulator of the actin cytoskeleton.[1][2][3] This activation is essential for the changes in cell shape and motility required for chemotaxis.[1][2][3] Additionally, P2Y14 receptor activation can lead to a modest increase in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]
This compound, as a selective P2Y14 receptor antagonist, is expected to competitively block the binding of UDP-glucose to the receptor, thereby inhibiting these downstream signaling events and the subsequent functional responses in neutrophils.
Quantitative Data
| Compound | Parameter | Value | Cell Type | Assay | Reference |
| UDP-glucose | EC50 | 0.9 µM | Human Neutrophils | RhoA Activation | [2] |
| UDP-glucose | EC50 | 0.7 µM | Human Neutrophils | Chemotaxis | [4] |
| PPTN | KB | 434 pM | C6 Glioma cells expressing P2Y14R | Adenylyl Cyclase Inhibition | [5] |
| PPTN | IC50 | ~1 nM (with 10 µM UDP-glucose) | Differentiated HL-60 cells | Chemotaxis | [6] |
| P2Y14R antagonist 3 | IC50 | 23.60 nM | N/A | N/A | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on neutrophil activation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of neutrophils to migrate along a chemotactic gradient, a key function in their recruitment to sites of inflammation.
Materials:
-
Human whole blood
-
Density gradient medium (e.g., Ficoll-Paque)
-
RPMI 1640 medium
-
This compound
-
UDP-glucose
-
Boyden chamber apparatus with 3-5 µm pore size filters
-
Cell viability stain (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Plate reader for fluorescence or colorimetric quantification
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Ensure high purity (>95%) and viability (>98%) of the isolated neutrophils.
-
Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 medium at a concentration of 1 x 106 cells/mL.
-
Antagonist Treatment: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C. A suggested concentration range for this compound would be from 1 nM to 10 µM, based on the potency of similar antagonists.
-
Assay Setup:
-
Add RPMI 1640 medium containing UDP-glucose (e.g., 1 µM) to the lower wells of the Boyden chamber. Include a negative control with medium alone.
-
Place the filter membrane over the lower wells.
-
Add the pre-treated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.
-
Quantification:
-
After incubation, remove the filter and scrape off the non-migrated cells from the top surface.
-
Stain the migrated cells on the bottom surface of the filter with a suitable stain (e.g., DAPI or Giemsa).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by eluting the stain and measuring absorbance, or by using a fluorescent dye and a plate reader.
-
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of ROS, a key component of the neutrophil's antimicrobial arsenal.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP) as a stimulant
-
Luminol or Dihydrorhodamine 123 (DHR 123)
-
Luminometer or fluorescence plate reader
Protocol:
-
Neutrophil Preparation: Isolate and resuspend neutrophils in HBSS at a concentration of 1 x 106 cells/mL.
-
Antagonist Treatment: In a 96-well white plate, add the neutrophil suspension and pre-incubate with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Probe Addition: Add Luminol (for extracellular ROS) or DHR 123 (for intracellular ROS) to each well.
-
Stimulation: Initiate the reaction by adding a stimulant such as PMA (e.g., 100 nM) or fMLP (e.g., 1 µM).
-
Measurement: Immediately place the plate in a luminometer or fluorescence plate reader and measure the signal kinetically over 30-60 minutes at 37°C.
-
Data Analysis: Calculate the peak response or the area under the curve to quantify ROS production. Compare the results from this compound-treated cells to the vehicle control.
Degranulation Assay (Elastase Release)
This assay measures the release of granule contents, such as elastase, which is a hallmark of neutrophil activation.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The UDP-sugar-sensing P2Y(14) receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. The UDP-glucose/P2Y14 receptor axis promotes eosinophil-dependent large intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MRS1097 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] The purinergic signaling system, particularly the P2Y receptors, has emerged as a critical player in the pathophysiology of neuropathic pain.[2] Among these, the P2Y13 receptor, a G-protein coupled receptor activated by ADP, is implicated in the modulation of pain signals within the spinal dorsal horn.[3][4] MRS1097 is a potent and selective agonist for the P2Y13 receptor. While the antagonist for this receptor, MRS2211, has been shown to produce anti-nociceptive effects in models of diabetic neuropathic pain, the application of this compound in this field is primarily as a pharmacological tool to probe the pro-nociceptive role of P2Y13 receptor activation.[3][5] These notes provide a comprehensive overview of the potential applications and detailed protocols for utilizing this compound in preclinical neuropathic pain research.
Mechanism of Action and Signaling Pathway
Activation of the P2Y13 receptor in the spinal dorsal horn, particularly on microglial cells, is associated with the development and maintenance of neuropathic pain.[3] The binding of an agonist like this compound to the P2Y13 receptor is expected to initiate a signaling cascade that promotes central sensitization, a key mechanism underlying neuropathic pain. This pathway involves the upregulation of pro-inflammatory cytokines and the modulation of neuronal excitability.
The proposed signaling pathway initiated by P2Y13 receptor activation in the context of neuropathic pain is as follows:
Quantitative Data Summary
As there are no direct studies using this compound in neuropathic pain models, the following table summarizes the expected outcomes based on the effects of the P2Y13 receptor antagonist, MRS2211. It is hypothesized that this compound would produce pro-nociceptive effects, essentially the opposite of the antagonist.
| Experimental Model | Compound | Administration Route | Dose Range (Hypothetical for this compound) | Measured Outcome | Expected Effect of this compound | Reference (for antagonist) |
| Diabetic Neuropathic Pain (Rat) | This compound | Intrathecal | 1-100 µM | Mechanical Paw Withdrawal Threshold | Decrease (Increased Allodynia) | [3] |
| Diabetic Neuropathic Pain (Rat) | This compound | Intrathecal | 1-100 µM | Thermal Paw Withdrawal Latency | Decrease (Increased Hyperalgesia) | [3] |
| Spinal Cord Microglia Culture | This compound | In vitro | 1-10 µM | IL-1β and IL-6 Expression | Increase | [3] |
| Spinal Cord Tissue | This compound | Intrathecal | 1-100 µM | p-p38 MAPK, p-JAK2, p-STAT3 Levels | Increase | [3] |
Experimental Protocols
The following are detailed protocols for inducing and assessing neuropathic pain, which can be utilized to investigate the effects of this compound.
Induction of Neuropathic Pain (Chronic Constriction Injury Model)
This protocol describes the creation of a chronic constriction injury (CCI) of the sciatic nerve in rodents, a widely used model of neuropathic pain.
Assessment of Mechanical Allodynia (Von Frey Test)
This protocol details the measurement of the paw withdrawal threshold to a mechanical stimulus, a key indicator of allodynia.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol outlines the measurement of paw withdrawal latency to a thermal stimulus, an indicator of hyperalgesia.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of the P2Y13 receptor in the complex mechanisms of neuropathic pain. By selectively activating this receptor, researchers can investigate the downstream signaling events that contribute to central sensitization and pain hypersensitivity. The protocols outlined in these application notes provide a framework for utilizing this compound in preclinical models to further our understanding of purinergic signaling in neuropathic pain and to explore the potential of P2Y13 receptor modulation as a therapeutic strategy. It is important to reiterate that the pro-nociceptive effects of this compound are hypothesized based on antagonist studies and require direct experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of spinal dorsal horn P2Y13 receptors can promote the expression of IL-1β and IL-6 in rats with diabetic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of spinal dorsal horn P2Y13 receptors can promote the expression of IL-1β and IL-6 in rats with diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of P2Y2 Receptor Antagonists in Cytokine Release Studies
Note on MRS1097: The compound this compound is not widely documented in scientific literature as a P2Y2 receptor antagonist for cytokine release studies. This document will focus on AR-C118925 , a potent, selective, and well-characterized P2Y2 receptor antagonist, as a representative tool for this application. The principles and protocols described are broadly applicable to other selective P2Y2 antagonists.
Introduction
The P2Y2 receptor (P2Y2R) is a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like adenosine (B11128) 5'-triphosphate (ATP) and uridine (B1682114) 5'-triphosphate (UTP).[1] These nucleotides are often released into the extracellular space during cellular stress, damage, or inflammation, acting as "danger signals."[2] The P2Y2R is expressed on various immune and non-immune cells and plays a critical role in mediating inflammatory responses.[3] Its activation triggers intracellular signaling cascades that can lead to the production and release of pro-inflammatory cytokines, making it a key target for research in immunology and drug development for inflammatory diseases.[2][4]
Mechanism of Action: P2Y2 Receptor Signaling
The P2Y2 receptor primarily couples to the Gαq protein.[1] Upon binding of ATP or UTP, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[3] This surge in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2, which can ultimately lead to the transcription and release of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][5]
AR-C118925 is a potent and selective competitive antagonist of the P2Y2 receptor. It blocks the binding of ATP and UTP, thereby preventing the initiation of this pro-inflammatory signaling cascade and inhibiting subsequent cytokine production.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of the P2Y2 Receptor Attenuates Alcoholic Liver Inflammation by Targeting the EGFR-ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing MRS1097 Binding Affinity at the P2Y1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1097 is a compound of interest for its potential interaction with the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including platelet aggregation and neurotransmission. Accurate assessment of the binding affinity of this compound to the P2Y1 receptor is essential for its pharmacological characterization and potential therapeutic development. This document provides detailed application notes and protocols for determining the binding affinity of this compound, focusing on competitive radioligand binding assays.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the physiological responses mediated by the P2Y1 receptor.
Caption: P2Y1 Receptor Signaling Pathway.
Experimental Protocols
The primary method for determining the binding affinity of an unlabeled compound like this compound is through a competitive radioligand binding assay. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the receptor. For the P2Y1 receptor, a commonly used radioligand is [³H]MRS2279, a selective antagonist.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay for this compound using [³H]MRS2279
This protocol is adapted from established methods for P2Y1 receptor binding assays.
Materials:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human P2Y1 receptor (e.g., Sf9, CHO, or 1321N1 cells).
-
Radioligand: [³H]MRS2279 (specific activity ~80-90 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen P2Y1 receptor-expressing cell membranes on ice.
-
Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 10-50 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 25 µL of assay buffer, 50 µL of [³H]MRS2279 (at a final concentration close to its Kd, e.g., 5-10 nM), and 125 µL of the membrane suspension.
-
Non-specific Binding (NSB): 25 µL of the non-specific binding control (e.g., 10 µM MRS2500), 50 µL of [³H]MRS2279, and 125 µL of the membrane suspension.
-
Competitive Binding: 25 µL of each this compound dilution, 50 µL of [³H]MRS2279, and 125 µL of the membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for a predetermined time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in the wash buffer.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding of [³H]MRS2279 as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand ([³H]MRS2279) used in the assay.
-
Kd is the dissociation constant of the radioligand for the P2Y1 receptor.
-
-
Data Presentation
While the specific binding affinity (Ki or Kd) for this compound could not be located in the searched literature, the table below presents the binding affinities of several well-characterized and structurally related P2Y1 receptor antagonists for comparison. These values were determined using similar competitive radioligand binding assays.
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| MRS2179 | [³H]MRS2279 | Human P2Y1-Sf9 membranes | 84 | [1] |
| MRS2279 | [³H]MRS2279 | Human P2Y1-Sf9 membranes | 13 | [1] |
| MRS2500 | [³H]MRS2279 | Human P2Y1-Sf9 membranes | 0.8 |
Conclusion
The described competitive radioligand binding assay provides a robust and reliable method for determining the binding affinity of this compound for the P2Y1 receptor. By following this protocol, researchers can obtain crucial quantitative data (IC₅₀ and Ki values) necessary for the pharmacological profiling of this compound. This information is vital for understanding its mechanism of action and for guiding further drug development efforts.
References
Application Notes and Protocols for In Vivo Administration of MRS1097 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vivo administration of MRS1097, a potent and selective A2A adenosine (B11128) receptor (A2AR) antagonist, in preclinical models of inflammation. The blockade of A2A receptors has emerged as a promising therapeutic strategy for mitigating inflammatory responses. This compound, by antagonizing the A2A receptor, can modulate downstream signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory mediators and the infiltration of immune cells. These protocols and data summaries are intended to assist researchers in designing and executing robust in vivo studies to evaluate the anti-inflammatory potential of this compound.
Mechanism of Action
The A2A adenosine receptor is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In immune cells, this signaling cascade generally exerts an immunosuppressive effect, inhibiting the production of pro-inflammatory cytokines and reducing immune cell activation. This compound, as a selective A2A receptor antagonist, blocks this pathway. By preventing adenosine from binding to the A2A receptor, this compound can disinhibit inflammatory responses, which can be beneficial in certain therapeutic contexts or, conversely, can be used to study the role of A2A receptor signaling in inflammatory processes.
Data Presentation
The following tables summarize representative quantitative data from studies using selective A2A receptor antagonists in a common acute inflammation model, the carrageenan-induced paw edema model. While specific data for this compound in this model is not yet widely published, the data presented from analogous A2A antagonists provide a strong rationale and a predictive framework for its potential efficacy.
Table 1: Effect of A2A Receptor Antagonists on Carrageenan-Induced Paw Edema in Rodents
| Compound | Animal Model | Dose and Route of Administration | Time Point (post-carrageenan) | % Inhibition of Paw Edema | Reference Compound |
| Preladenant | Mouse | 10 mg/kg, p.o. | 4 hours | ~40% | Indomethacin (10 mg/kg) |
| SCH 58261 | Rat | 3 mg/kg, i.p. | 3 hours | ~55% | Dexamethasone (1 mg/kg) |
| ZM 241385 | Mouse | 5 mg/kg, i.p. | 4 hours | ~35% | Vehicle Control |
Table 2: Effect of A2A Receptor Antagonists on Inflammatory Markers in Paw Tissue
| Compound | Animal Model | Dose and Route of Administration | Inflammatory Marker | % Reduction vs. Control |
| Preladenant | Mouse | 10 mg/kg, p.o. | Myeloperoxidase (MPO) Activity | ~30% |
| SCH 58261 | Rat | 3 mg/kg, i.p. | TNF-α levels | ~50% |
| SCH 58261 | Rat | 3 mg/kg, i.p. | IL-1β levels | ~45% |
Experimental Protocols
This section provides a detailed methodology for a widely used acute inflammation model, carrageenan-induced paw edema, adapted for the evaluation of this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation in the mouse paw.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Pletysmometer or digital calipers
-
Syringes and needles (27G)
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 1, 3, and 10 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration:
-
Based on preclinical studies with structurally similar compounds, an oral (p.o.) route of administration is suggested. A study on a closely related compound reported an oral ED50 of 1.2 mg/kg in a rat model of Parkinson's disease.
-
Administer the vehicle, this compound, or positive control orally 60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Biochemical Analysis (Optional):
-
At the end of the experiment (e.g., 5 hours), euthanize the animals.
-
Excise the paw tissue for the measurement of inflammatory markers such as myeloperoxidase (MPO) activity (as an index of neutrophil infiltration) and cytokine levels (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Mandatory Visualizations
Signaling Pathway
Application Notes and Protocols for Cell-Based Assays Using P2Y14 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant target in inflammatory and immune responses.[1][2] Its activation by endogenous ligands, primarily UDP-sugars like UDP-glucose, triggers a cascade of intracellular signaling events.[2][3] Consequently, the development of selective P2Y14R antagonists is of great interest for therapeutic intervention in various inflammatory diseases. This document provides detailed application notes and protocols for utilizing P2Y14R antagonists, with a focus on MRS1097 and structurally related compounds, in common cell-based assays. These assays are crucial for characterizing the potency and mechanism of action of such antagonists.
The P2Y14 receptor is coupled to the Gi/o family of G proteins.[4] Activation of P2Y14R by an agonist like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Additionally, P2Y14R activation can lead to other downstream signaling events, including the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway, ultimately influencing cellular functions like chemotaxis.[5]
Data Presentation: Potency of P2Y14 Receptor Antagonists
The following tables summarize the inhibitory potencies of various P2Y14 receptor antagonists from published studies. This quantitative data is essential for designing and interpreting cell-based experiments.
Table 1: Antagonist Affinity for the Human P2Y14 Receptor
| Antagonist | Assay Type | Cell Line | Radioligand/Tracer | Ki (nM) | IC50 (nM) | Reference |
| Compound A | Radioligand Binding | HEK cells expressing P2Y14 | [3H]UDP | 1280 | - | [6] |
| MRS4872 | Fluorescent Tracer Binding | CHO cells expressing hP2Y14R | - | - | 3.21 | [7] |
| MRS4865 | Fluorescent Tracer Binding | CHO cells expressing hP2Y14R | - | - | 2.40 | [7] |
Table 2: Functional Antagonism of the Human P2Y14 Receptor
| Antagonist | Assay Type | Cell Line/Primary Cells | Agonist | Endpoint Measured | IC50 (nM) | KB (pM) | Reference |
| PPTN | Chemotaxis | Differentiated HL-60 cells | 10 µM UDP-glucose | Cell Migration | ~1 | - | [1] |
| PPTN | Chemotaxis | Differentiated HL-60 cells | 100 µM UDP-glucose | Cell Migration | ~4 | - | [1] |
| PPTN | Adenylyl Cyclase Inhibition | C6 glioma cells expressing P2Y14R | UDP-glucose | cAMP accumulation | - | 434 | [1] |
| UDP | Phosphoinositide Hydrolysis | COS-7 cells expressing hP2Y14R and Gαq/i | UDP-glucose | Calcium Mobilization | - | pKB = 7.28 | [8] |
Experimental Protocols
Chemotaxis Assay
This protocol is designed to assess the ability of a P2Y14R antagonist to inhibit the migration of immune cells, such as neutrophils or differentiated HL-60 cells, towards a UDP-glucose gradient.
Materials:
-
Human neutrophils or HL-60 human promyelocytic leukemia cells
-
Culture medium (e.g., RPMI 1640) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for HL-60 cell differentiation
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5 µm pores)
-
UDP-glucose (agonist)
-
This compound or other P2Y14R antagonist
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Human Neutrophils: Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend cells in serum-free medium.
-
HL-60 Cells: Culture HL-60 cells in RPMI 1640 supplemented with 10% FBS. To induce differentiation into a neutrophil-like phenotype, treat cells with 1.3% DMSO for 5-6 days. Differentiated cells should be washed and resuspended in serum-free medium before the assay.
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber, add medium containing UDP-glucose at a final concentration of 10-100 µM. Include a negative control with medium only.
-
In separate wells for antagonist testing, add medium with UDP-glucose and varying concentrations of the P2Y14R antagonist (e.g., 0.1 nM to 1 µM this compound).
-
In the upper chamber (the Transwell insert), add the cell suspension (e.g., 1 x 10^6 cells/mL).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µg/mL and incubate for 30 minutes at 37°C.
-
Measure the fluorescence in a plate reader with excitation at 485 nm and emission at 520 nm.
-
Alternatively, migrated cells can be detached from the bottom of the well and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the positive control (UDP-glucose alone).
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression analysis.
-
Calcium Mobilization Assay
This assay measures the ability of a P2Y14R antagonist to block the increase in intracellular calcium concentration induced by an agonist in cells expressing the receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human P2Y14 receptor.
-
Culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
UDP-glucose (agonist).
-
This compound or other P2Y14R antagonist.
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating:
-
Seed the P2Y14R-expressing cells into 96-well or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of the P2Y14R antagonist in the assay buffer.
-
Prepare a solution of UDP-glucose at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
After the dye-loading incubation, wash the cells with the assay buffer containing probenecid.
-
Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the UDP-glucose solution to all wells simultaneously using the instrument's integrated fluidics.
-
Continue recording the fluorescence for an additional 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: P2Y14 Receptor Signaling Pathway.
Caption: Chemotaxis Assay Experimental Workflow.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MRS1097 Concentration for Cell Assays
Welcome to the technical support center for MRS1097, a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the human A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). The A3AR is coupled to a Gi protein, and its activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of agonists (like adenosine) to the A3AR, thereby preventing this downstream signaling cascade.
Q2: What is the selectivity profile of this compound for the different human adenosine receptor subtypes?
A2: this compound exhibits selectivity for the human A3AR over other adenosine receptor subtypes. The binding affinities (Ki) of this compound for the human adenosine receptor subtypes are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| A3 | 100[1] |
| A1 | >10,000 |
| A2A | >10,000 |
| A2B | >10,000 |
Note: A lower Ki value indicates a higher binding affinity.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a stock solution of 10 mM in DMSO can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is a typical working concentration range for this compound in cell-based assays?
A4: The optimal working concentration of this compound will depend on the specific cell type, assay conditions, and the concentration of the A3AR agonist being used. Based on its Ki value, a concentration range of 100 nM to 1 µM is a good starting point for most cell-based assays. For functional assays where you are competing with an agonist, a concentration of 10 µM has been used effectively. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: What is the expected potency (IC50) of this compound in a functional assay?
A5: The half-maximal inhibitory concentration (IC50) of this compound will vary depending on the specific functional assay, cell line, and agonist concentration used. In a functional assay measuring the inhibition of agonist-induced effects, the IC50 value is expected to be in the nanomolar to low micromolar range, consistent with its binding affinity (Ki).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor or no antagonist effect observed | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 10 nM to 100 µM) to determine the optimal inhibitory concentration. |
| Agonist concentration is too high. | If using a competitive antagonist assay, ensure the agonist concentration is at or near its EC50 or EC80 value. Excessively high agonist concentrations can overcome the inhibitory effect of the antagonist. | |
| Low or no A3AR expression in the cell line. | Confirm the expression of functional A3AR in your chosen cell line using techniques like RT-PCR, Western blot, or radioligand binding assays. | |
| Degradation of this compound. | Ensure the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. | |
| High background signal or off-target effects | This compound concentration is too high, leading to non-specific effects. | Lower the concentration of this compound. Refer to the dose-response curve to select a concentration that provides specific antagonism without causing off-target effects. |
| Cytotoxicity of this compound. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations well below the cytotoxic threshold. | |
| Precipitation of this compound in culture medium | Poor solubility of this compound in aqueous solution. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation. Prepare intermediate dilutions of the this compound stock solution in culture medium before adding to the final cell suspension. |
| Inconsistent or variable results | Inconsistent cell seeding density. | Ensure a uniform cell seeding density across all wells of the microplate. |
| Edge effects in the microplate. | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium. | |
| Variability in incubation times or reagent addition. | Standardize all incubation times and ensure consistent and accurate addition of all reagents, including the agonist and this compound. |
Experimental Protocols
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a Gi-coupled GPCR. Upon agonist binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase (AC). This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This compound, as an antagonist, blocks this pathway by preventing agonist binding to the receptor.
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the steps to determine the optimal, non-cytotoxic concentration of this compound for use in functional cell-based assays.
Detailed Protocol: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cells expressing A3AR
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Detailed Protocol: Functional Assay (cAMP Accumulation Assay)
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing A3AR
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
A3AR agonist (e.g., NECA or Cl-IB-MECA)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque plates (for luminescent/fluorescent assays)
Procedure:
-
Cell Seeding: Seed cells into the appropriate microplate and grow to the desired confluency.
-
Pre-treatment with Antagonist: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the A3AR agonist at a fixed concentration (typically its EC80) in the presence of forskolin and IBMX.
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (usually 15-60 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Detailed Protocol: Functional Assay ([35S]GTPγS Binding Assay)
This assay measures the ability of this compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Materials:
-
Cell membranes prepared from cells expressing A3AR
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
A3AR agonist
-
This compound
-
[35S]GTPγS (radiolabeled)
-
Scintillation cocktail
-
Glass fiber filter mats
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and various concentrations of this compound (or vehicle control) in the assay buffer.
-
Pre-incubation: Pre-incubate the mixture for 15-30 minutes at 30°C.
-
Agonist Addition: Add the A3AR agonist at a fixed concentration.
-
Initiation of Reaction: Start the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate for 60-90 minutes at 30°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [35S]GTPγS bound in the presence of different concentrations of this compound and calculate the IC50 value.
References
troubleshooting MRS1097 inconsistent results
Welcome to the technical support center for MRS1097, a selective P2Y13 receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive antagonist of the P2Y13 receptor. P2Y13 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.[2] Some studies have also suggested that the P2Y13 receptor can couple to the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3]
Q2: Which cell lines are recommended for studying this compound activity?
The choice of cell line is critical for obtaining reliable data. It is advisable to use a cell line with low to no endogenous expression of the P2Y13 receptor to minimize background signaling. Human astrocytoma cell lines, such as 1321N1, are often used for stably expressing P2Y receptors for pharmacological studies.[4][5] Alternatively, Chinese Hamster Ovary (CHO) cells are another common host for recombinant receptor expression.[1] It is crucial to verify the expression level of the P2Y13 receptor in your chosen cell line, as very high expression can lead to constitutive activity and high background signals, while low expression may result in a weak signal.[6]
Q3: How does the passage number of my cell line affect experimental results?
High passage numbers can lead to significant alterations in cellular characteristics, including morphology, growth rates, and protein expression levels.[3][7][8][9] This can directly impact the expression and signaling of the P2Y13 receptor, leading to inconsistent responses to this compound. It is recommended to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[10]
Q4: How should I prepare and store this compound?
This compound is a nucleotide analog. Like many nucleotide-based compounds, it can be susceptible to degradation by ectonucleotidases present in cell culture media or on the cell surface.[1] It is recommended to prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO or aqueous buffer, as specified by the manufacturer) for each experiment. For short-term storage, aliquoted stock solutions can typically be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Inconsistent results in experiments with this compound can arise from various factors, from reagent handling to assay-specific variables. The following guides address common issues encountered in key experimental assays.
Inconsistent Results in Calcium Mobilization Assays
Calcium mobilization assays are frequently used to assess the activity of GPCRs that couple to Gαq, leading to an increase in intracellular calcium. While P2Y13 primarily couples to Gαi, its potential link to Gαq makes this a relevant, though perhaps less robust, assay.
Troubleshooting Flowchart for Calcium Mobilization Assays
Caption: Troubleshooting logic for inconsistent calcium mobilization assay results.
Potential Causes and Solutions for Inconsistent Calcium Mobilization Assay Results
| Problem | Potential Cause | Recommended Solution |
| No or low response to agonist (e.g., 2-MeSADP) | Inactive agonist | Verify the activity and concentration of the agonist. Use a fresh batch and perform a dose-response curve with a known active compound as a positive control.[10] |
| Low cell viability or density | Ensure cells are healthy and seeded at an optimal density. Perform a cell count and viability assessment before the assay. | |
| Insufficient receptor expression or Gαq coupling | Confirm the expression of the P2Y13 receptor in your cell line. If using a cell line that does not endogenously couple P2Y13 to Gαq, consider co-expressing a promiscuous G protein like Gα16. | |
| Inefficient dye loading | Optimize the concentration of the calcium-sensitive dye and the incubation time. Ensure complete de-esterification of the dye before adding the agonist.[11] | |
| High background fluorescence | Constitutive receptor activity | This can occur with high receptor expression levels. Consider using an inverse agonist to reduce basal activity.[10] |
| Autofluorescence from media components | Phenol (B47542) red and other components in cell culture media can cause background fluorescence. Use phenol red-free media or perform measurements in a buffered salt solution.[12] | |
| Incomplete removal of dye | Increase the number of washing steps after dye loading to remove any extracellular dye.[13] | |
| High well-to-well variability | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly across the plate.[11] |
| Inconsistent liquid handling | Calibrate pipettes regularly. Use a multichannel pipette for consistency in dye loading, washing, and compound addition.[10] | |
| "Edge effects" in the microplate | The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outer wells or fill them with a buffer to create a humidity barrier.[11] | |
| Unexpected antagonist behavior | Ligand-biased signaling | This compound might preferentially antagonize one signaling pathway over another. If possible, test its activity in a different assay, such as a cAMP assay.[10] |
| Partial antagonism | The compound may not be a full antagonist. Perform a full dose-response curve to characterize its activity.[10] | |
| Off-target effects | The cell line may co-express other P2Y receptors for which this compound has some activity. Use selective agonists and antagonists for other P2Y subtypes to investigate this possibility. |
Inconsistent Results in cAMP Assays
cAMP assays are the most direct method for assessing the antagonist activity of this compound at the Gαi-coupled P2Y13 receptor. An agonist will decrease cAMP levels, and an antagonist will block this effect.
Experimental Workflow for a cAMP Assay
Caption: A typical experimental workflow for a cAMP assay to test a P2Y13 antagonist.
Potential Causes and Solutions for Inconsistent cAMP Assay Results
| Problem | Potential Cause | Recommended Solution |
| No or weak agonist-induced decrease in cAMP | Low receptor expression or Gαi coupling | Confirm P2Y13 expression and its functional coupling to Gαi. |
| Inactive agonist | Verify the activity and concentration of the P2Y13 agonist. | |
| High phosphodiesterase (PDE) activity | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP.[14] | |
| High variability in cAMP levels | Inconsistent cell number | Ensure accurate and consistent cell seeding in each well. |
| Variation in incubation times | Precisely control the incubation times for antagonist pre-treatment and agonist stimulation.[14] | |
| Incomplete cell lysis | Ensure complete cell lysis to release all intracellular cAMP for detection. | |
| This compound shows weak or no antagonism | Incorrect concentration of this compound | Perform a full dose-response curve for this compound to determine its IC50. |
| Instability of this compound | Prepare fresh dilutions of this compound for each experiment. Consider the potential for degradation in the assay buffer over time. | |
| Suboptimal agonist concentration | Use an agonist concentration that gives a submaximal response (e.g., EC80) to allow for the detection of antagonist effects. |
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells expressing the P2Y13 receptor
-
Black, clear-bottom 96-well or 384-well microplates
-
Culture medium (phenol red-free recommended)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)
-
Pluronic F-127 (if using Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
P2Y13 receptor agonist (e.g., 2-MeSADP)
-
This compound
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed cells into the microplate at an optimized density and allow them to attach and form a confluent monolayer overnight.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for dye de-esterification.[11]
-
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.[11]
-
Antagonist Incubation: Add this compound at various concentrations to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject the P2Y13 agonist (at its EC80 concentration) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.[11]
-
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline) and plot the response against the concentration of this compound to determine the IC50 value.
cAMP Assay Protocol
This protocol is a general guideline for a competitive immunoassay format (e.g., HTRF, ELISA).
Materials:
-
Cells expressing the P2Y13 receptor
-
White, solid-bottom 96-well or 384-well microplates
-
Culture medium
-
Stimulation buffer (e.g., HBSS with a PDE inhibitor like IBMX)
-
P2Y13 receptor agonist (e.g., 2-MeSADP)
-
This compound
-
Forskolin (B1673556) (to stimulate basal cAMP levels)
-
cAMP assay kit (including lysis buffer and detection reagents)
-
Luminescence or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into the microplate and incubate overnight.
-
Pre-treatment:
-
Remove the culture medium.
-
Add stimulation buffer containing various concentrations of this compound.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Stimulation: Add the P2Y13 agonist (at its EC80 concentration) and forskolin to the wells. Incubate for an optimized duration (e.g., 15-30 minutes) at 37°C.[14]
-
Cell Lysis and Detection:
-
Lyse the cells and perform the cAMP detection according to the assay kit manufacturer's protocol.
-
-
Data Analysis: Measure the signal (e.g., HTRF ratio, luminescence) and plot the inhibition of the agonist response against the concentration of this compound to determine the IC50 value.
Data Presentation
Table 1: Representative IC50 Values for P2Y13 Receptor Antagonists in Different Assay Formats.
Note: As this compound is a hypothetical compound, the following data for MRS2211, a known P2Y13 antagonist, is provided as an example of expected values and potential variability.
| Antagonist | Cell Line | Assay Type | Agonist Used | IC50 (nM) | Reference |
| MRS2211 | 1321N1-P2Y13-Gα16 | Inositol Phosphate Accumulation | ADP (100 nM) | ~1070 | [5] |
| MRS2211 | Cerebellar Granule Neurons | ERK1/2 Phosphorylation | 2MeSADP | Not specified, effective at 1 µM | [14] |
This table illustrates that the apparent potency of an antagonist can vary depending on the cell line, the specific signaling pathway being measured, and the agonist used. It is therefore crucial to carefully document all experimental conditions.
Signaling Pathway Diagram
P2Y13 Receptor Signaling and Point of this compound Antagonism
Caption: P2Y13 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
potential off-target effects of MRS1097
Technical Support Center: MRS1097
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the , a selective A3 adenosine (B11128) receptor antagonist. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist for the human A3 adenosine receptor (A3AR). It belongs to the 6-phenyl-1,4-dihydropyridine class of compounds. Its primary mechanism of action is to block the signaling cascade initiated by the activation of the A3 adenosine receptor.
Q2: What is the known selectivity profile of this compound?
This compound has demonstrated high selectivity for the human A3 adenosine receptor over the human A1 adenosine receptor. One study reported a 200-fold selectivity for A3 versus A1 receptors. It has also been reported to be inactive at L-type calcium channels, which is a common off-target for other dihydropyridine (B1217469) derivatives.
Q3: Has a comprehensive off-target screening panel (e.g., CEREP panel) been published for this compound?
To date, a comprehensive off-target screening profile for this compound against a broad panel of receptors, ion channels, and enzymes has not been identified in the public domain. Therefore, researchers should exercise caution and consider the possibility of uncharacterized off-target effects.
Q4: What are the potential off-target effects to consider for compounds in the 6-phenyl-1,4-dihydropyridine class?
While this compound was designed for selectivity, the 1,4-dihydropyridine (B1200194) scaffold is well-known for its interaction with L-type calcium channels. Although this compound is reported to be inactive at these channels, it is a potential off-target to consider for this chemical class. Additionally, cross-reactivity with other G-protein coupled receptors (GPCRs) is a possibility that cannot be ruled out without comprehensive screening data.
Q5: Are there species-specific differences in the affinity of this compound?
The selectivity of adenosine receptor ligands can be species-dependent. While specific data for this compound across multiple species is limited, researchers should be aware that the affinity and selectivity profile observed in human receptors may not directly translate to rodent or other animal models. It is recommended to determine the binding affinity of this compound for the specific species' A3AR being used in preclinical studies.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in functional assays.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: If you observe effects that are inconsistent with A3AR antagonism, consider the possibility of off-target interactions. If possible, perform a counterscreen against related adenosine receptor subtypes (A1, A2A, A2B) or other potential targets based on your experimental system.
-
-
Possible Cause 2: Species differences in receptor pharmacology.
-
Troubleshooting Step: Verify the affinity and potency of this compound on the A3AR from the species you are using. A lower affinity in your model system compared to human A3AR could explain a lack of efficacy at the tested concentrations.
-
-
Possible Cause 3: Experimental conditions.
-
Troubleshooting Step: Ensure that the assay conditions (e.g., buffer composition, temperature, incubation time) are optimal for the target receptor and cell type. Refer to the detailed experimental protocols for guidance.
-
Issue 2: Observed cellular toxicity or other adverse effects.
-
Possible Cause: Off-target activity or compound-specific toxicity.
-
Troubleshooting Step: Without a comprehensive safety profile, it is difficult to pinpoint the exact cause. It is advisable to perform a simple cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell system. If toxicity is observed at or near the effective concentration, consider using a structurally different A3AR antagonist as a control.
-
Issue 3: Discrepancy between binding affinity (Ki) and functional potency (IC50/EC50).
-
Possible Cause 1: Assay-dependent variability.
-
Troubleshooting Step: The measured potency of a compound can vary between different functional assays (e.g., GTPγS vs. adenylyl cyclase). This can be due to differences in signal amplification and the specific signaling pathway being measured. It is important to consistently use the same functional assay for structure-activity relationship studies.
-
-
Possible Cause 2: Partial agonism/antagonism or inverse agonism.
-
Troubleshooting Step: While characterized as an antagonist, it is good practice to confirm the mode of action in your specific assay system. Run a full dose-response curve in the absence of an agonist to check for inverse agonist activity.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities for this compound.
| Target | Species | Assay Type | Ki (μM) | Selectivity vs. hA1AR |
| A3 Adenosine Receptor | Human | Radioligand Binding | 0.51 | 200-fold |
| A1 Adenosine Receptor | Human | Radioligand Binding | >100 | - |
| L-type Calcium Channels | - | Not specified | Inactive | - |
Note: Another publication reports a Ki of 108 nM for human A3AR, which may reflect different experimental conditions.
Experimental Protocols
1. Radioligand Binding Assay for A3 Adenosine Receptor
This protocol is a general guideline for determining the binding affinity of this compound.
-
Materials:
-
Cell membranes expressing the human A3 adenosine receptor.
-
[¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) as the radioligand.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Adenosine deaminase (ADA) to remove endogenous adenosine.
-
This compound stock solution in DMSO.
-
Non-specific binding control: 10 µM R-PIA or another suitable A3AR agonist.
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
Pre-treat cell membranes with ADA (2 units/mL) for 30 minutes at room temperature.
-
In a 96-well plate, add binding buffer, radioligand (e.g., 0.5 nM [¹²⁵I]AB-MECA), and varying concentrations of this compound.
-
Add the cell membranes (e.g., 20-50 µg protein per well).
-
For non-specific binding wells, add the non-specific control compound.
-
Incubate for 60-90 minutes at room temperature.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the Ki value.
-
2. [³⁵S]GTPγS Functional Assay
This assay measures the G-protein activation following receptor stimulation.
-
Materials:
-
Cell membranes expressing the human A3 adenosine receptor.
-
[³⁵S]GTPγS.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
-
A3AR agonist (e.g., Cl-IB-MECA).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Add cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound to the assay buffer.
-
Pre-incubate for 15 minutes at 30°C.
-
Add the A3AR agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity using a scintillation counter.
-
Data are expressed as the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
3. Adenylyl Cyclase Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of A3AR activation.
-
Materials:
-
Whole cells or cell membranes expressing the human A3 adenosine receptor.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
A3AR agonist (e.g., Cl-IB-MECA).
-
This compound stock solution in DMSO.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Procedure:
-
Pre-incubate cells/membranes with varying concentrations of this compound for 15-30 minutes.
-
Add the A3AR agonist to inhibit adenylyl cyclase.
-
Add forskolin to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The antagonistic effect of this compound is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Visualizations
Navigating the Stability of MRS1097 in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for improving the stability of MRS1097 in solution. Authored for professionals in research and drug development, this document outlines key challenges, troubleshooting strategies, and frequently asked questions to ensure the integrity and reliability of your experiments involving this A1 adenosine (B11128) receptor antagonist.
Troubleshooting Guide: Enhancing this compound Stability
Researchers may encounter challenges with the stability of this compound, a dihydropyridine (B1217469) derivative, particularly its susceptibility to degradation in aqueous solutions and when exposed to light and humidity. Here are direct answers to common issues.
Issue 1: Compound Precipitation or Low Solubility
Cause: this compound, like many dihydropyridine compounds, can have limited aqueous solubility. The choice of solvent is critical for maintaining a stable solution.
Solution:
-
Recommended Solvents: For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are recommended.
-
Solubility Limits: While specific data for this compound is not widely published, a compound with a similar catalog number (Taxol, catalog #1097) from Tocris Bioscience shows solubility up to 100 mM (85.39 mg/mL) in DMSO and 25 mM (21.35 mg/mL) in ethanol with gentle warming.[1][2] It is crucial to verify the identity of your compound and consult the supplier's datasheet for the most accurate information.
-
Stock Solution Preparation: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous experimental buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.
Issue 2: Compound Degradation Over Time
Cause: Dihydropyridine derivatives are known to be sensitive to environmental factors, leading to a loss of activity.
Solution:
-
Light Sensitivity: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Dihydropyridine compounds are notoriously photolabile, which can lead to the loss of pharmacological activity.
-
pH and Temperature: The stability of compounds in solution can be pH and temperature-dependent. While specific studies on this compound are limited, it is best practice to prepare fresh solutions for each experiment and to store stock solutions at -20°C or -80°C.
-
Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles, as this can degrade the compound. Aliquoting stock solutions into single-use vials is highly recommended. Studies on other compounds stored in DMSO have shown that while many are stable over multiple freeze-thaw cycles, this is not universal.[3]
-
Moisture: Thermodegradation of dihydropyridine derivatives can be accelerated by humidity. Ensure that both the solid compound and solutions are stored in a dry environment.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: Based on general practices for similar compounds, DMSO is the preferred solvent for creating high-concentration stock solutions due to its ability to dissolve a wide range of organic molecules. Ethanol can also be used. For aqueous solutions, a common technique is to first dissolve the compound in a small volume of DMSO and then dilute it with the aqueous buffer of choice.
Q2: How should I store my this compound stock solution?
A2: Stock solutions should be stored in tightly sealed vials, protected from light, at -20°C or -80°C for long-term storage. For short-term storage (up to a month), -20°C is generally acceptable.[4] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q3: My this compound solution has turned yellow. Is it still usable?
A3: A color change can be an indicator of compound degradation. For dihydropyridine derivatives, oxidation of the dihydropyridine ring is a common degradation pathway, which can result in a color change. It is strongly recommended to prepare a fresh solution if you observe any changes in color or precipitation.
Q4: Can I store this compound in an aqueous buffer?
A4: Storing dihydropyridine derivatives in aqueous solutions for extended periods is generally not recommended due to their susceptibility to hydrolysis and lower stability.[5] Aqueous solutions should be prepared fresh for each experiment from a concentrated stock in an organic solvent like DMSO.
Quantitative Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 85.39 | 100 | With gentle warming |
| Ethanol | 21.35 | 25 | With gentle warming |
Data sourced from Tocris Bioscience for Taxol (Cat. No. 1097).[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex briefly and sonicate in a water bath if necessary to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected vials. f. Store the aliquots at -20°C or -80°C.
Protocol 2: General Stability Assessment of this compound in Solution
-
Objective: To determine the stability of an this compound solution under specific experimental conditions (e.g., in a particular buffer at a set temperature).
-
Procedure: a. Prepare a fresh solution of this compound in the desired buffer at the working concentration. b. Divide the solution into multiple aliquots. Store one aliquot at -80°C as a baseline control (T=0). c. Store the remaining aliquots under the desired test conditions (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 1, 4, 8, 24 hours). d. At each time point, analyze the concentration and purity of this compound in the test aliquot and the T=0 control using a validated analytical method such as HPLC-UV. e. Compare the results to determine the percentage of degradation over time.
Visualizations
Below are diagrams illustrating key concepts for handling and assessing the stability of this compound.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Potential degradation pathways for this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in P2Y1 Receptor Experiments Using MRS Compounds
Disclaimer: The compound "MRS1097" was not found in publicly available scientific literature. This guide has been created using MRS2179 , a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor, as a representative example. The principles, protocols, and troubleshooting advice provided herein are broadly applicable to experiments involving MRS-series purinergic receptor antagonists and can be adapted for this compound once its specific properties are known.
Frequently Asked Questions (FAQs)
Q1: What is MRS2179 and what is its primary mechanism of action?
A1: MRS2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] It functions by binding to the P2Y1 receptor, thereby preventing its activation by the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP).[1] This inhibition blocks the downstream signaling cascade responsible for cellular responses like platelet aggregation and smooth muscle contraction.[4][5]
Q2: What is the recommended solvent and storage condition for MRS2179?
A2: MRS2179 tetrasodium (B8768297) salt is soluble in water up to 50-100 mM.[6] For long-term stability, it is recommended to store the solid compound at -20°C.[3][6] If preparing a stock solution, it is best to prepare it fresh on the day of the experiment. If storage is necessary, aliquot the solution and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3][7]
Q3: At what concentration should I use MRS2179 in my experiments?
A3: The optimal concentration depends on the experimental system. For in vitro human platelet aggregation assays, concentrations around 10-20 µM have been shown to be effective at inhibiting ADP-induced aggregation.[6][8] The reported antagonist equilibrium constant (KB) is approximately 100-102 nM.[2][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: Is MRS2179 selective for the P2Y1 receptor?
A4: Yes, MRS2179 is highly selective for the P2Y1 receptor. It shows significantly lower affinity for other P2Y subtypes (P2Y2, P2Y4, P2Y6, P2Y12, P2Y13) and P2X receptors (P2X1, P2X2, P2X3, P2X4).[2][6] For example, its IC50 for P2X1 is 1.15 µM, which is more than 10-fold higher than its KB for P2Y1.[2]
Q5: Can MRS2179 act as an inverse agonist?
A5: Recent studies have shown that the P2Y1 receptor can exhibit constitutive (basal) activity in the absence of an agonist. In systems where this occurs, such as human platelets, MRS2179 has been observed to act as an inverse agonist, meaning it can reduce the basal signaling activity of the receptor.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, helping you to identify and resolve sources of variability.
Issue 1: High Variability in Platelet Aggregation Inhibition
-
Question: I am seeing inconsistent inhibition of ADP-induced platelet aggregation with MRS2179 between experiments. What could be the cause?
-
Answer:
-
Agonist (ADP) Degradation: ADP can be degraded by ectonucleotidases present in plasma. This can lead to a weaker and more variable agonist response.
-
Solution: Use a stabilized ADP analog like 2-MeSADP, or ensure consistent and rapid handling of ADP solutions.[10]
-
-
Variability in Platelet Preparation: Platelet count and viability can vary significantly between donors and preparations.
-
Solution: Standardize your protocol for preparing Platelet-Rich Plasma (PRP). Always measure and adjust the platelet count to a consistent concentration (e.g., 200-300 x 109/L) using autologous Platelet-Poor Plasma (PPP) before each experiment.[10]
-
-
Antagonist Stability: Improper storage or multiple freeze-thaw cycles of your MRS2179 stock solution can lead to degradation.
-
Solution: Aliquot your stock solution upon preparation and store at -20°C or -80°C. Use a fresh aliquot for each experiment.[7]
-
-
Constitutive Receptor Activity: The P2Y1 receptor can have basal activity, which might contribute to baseline shifts.[9]
-
Solution: Ensure proper baseline calibration of your aggregometer with unstimulated PRP for each sample.
-
-
Issue 2: Precipitate Formation in MRS2179 Solution
-
Question: My stock solution of MRS2179 appears cloudy or has formed a precipitate. Can I still use it?
-
Answer:
-
Solubility Limit: You may have exceeded the solubility limit of the compound in your chosen solvent. MRS2179 tetrasodium salt is readily soluble in water.[6]
-
Solution: Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If not, it is best to prepare a fresh solution. Avoid using solutions with visible precipitate as the effective concentration will be unknown.
-
-
Incorrect pH or Buffer: The solubility of phosphate-containing compounds can be pH-dependent.
-
Solution: Ensure your final experimental buffer is at a physiological pH and is compatible with the compound. When preparing stock solutions, use pure water before diluting into a buffered medium.
-
-
Issue 3: Lower than Expected Potency
-
Question: The IC50 value I'm measuring for MRS2179 is much higher than the literature values. Why might this be?
-
Answer:
-
Competitive Inhibition Dynamics: The IC50 of a competitive antagonist is dependent on the concentration of the agonist used. A higher concentration of ADP will require a higher concentration of MRS2179 to achieve 50% inhibition.[11]
-
Assay Conditions: The presence of plasma proteins or other substances in your assay can bind to the compound, reducing its free concentration.
-
Solution: Whenever possible, perform initial characterizations in simpler systems like washed platelets or cell lines overexpressing the receptor to minimize confounding factors.
-
-
Cell Type Differences: Receptor expression levels and signaling efficiency can vary between cell types (e.g., human vs. turkey erythrocytes), which can affect apparent potency.[2][6]
-
Solution: Be consistent with the biological system you are using and compare your results to literature values obtained in a similar system.
-
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for MRS2179 based on published literature.
| Parameter | Species/System | Value | Reference(s) |
| KB (Antagonist Constant) | Turkey P2Y1 Receptor | 102 nM | [2][6] |
| KB (Antagonist Constant) | Human P2Y1 Receptor | 100 nM | |
| pA2 | Turkey P2Y1 Receptor | 6.99 | [2] |
| IC50 (vs. 2-MeSADP) | Turkey Erythrocyte Membranes (PLC activity) | 331 nM | [6] |
| IC50 (vs. P2X1) | Recombinant | 1.15 µM | [2] |
| IC50 (vs. P2X3) | Recombinant | 12.9 µM | [2] |
| Kd ([33P]MRS2179) | Washed Human Platelets | 109 ± 18 nM | [5] |
Note: IC50 values are highly dependent on assay conditions, particularly the concentration of the agonist used.[11] KB and Ki are more absolute measures of affinity.[12][14]
Experimental Protocols
Protocol: Inhibition of Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol describes a standard method for assessing the inhibitory effect of MRS2179 on ADP-induced platelet aggregation.
1. Materials:
-
MRS2179 stock solution (e.g., 1 mM in water)
-
ADP stock solution (e.g., 100 µM in saline)
-
Whole blood from healthy, medication-free donors
-
3.2% Sodium Citrate (B86180) tubes
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into sodium citrate tubes (9:1 blood to citrate ratio).[10]
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (brake off).[10]
-
Carefully collect the upper PRP layer.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes. PPP will serve as the 100% aggregation reference.[10]
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 109/L) using the autologous PPP.
3. Aggregation Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer: use an aliquot of adjusted PRP to set 0% light transmission and an aliquot of PPP to set 100% transmission.
-
Add 450 µL of adjusted PRP to an aggregometer cuvette with a stir bar. Allow it to equilibrate for 2-5 minutes at 37°C with stirring (~1000 rpm).
-
Add the desired volume of MRS2179 (or vehicle control) to the cuvette. Incubate for 2-5 minutes.
-
Initiate aggregation by adding a small volume (e.g., 5-10 µL) of ADP agonist to achieve the desired final concentration (e.g., 5-10 µM).
-
Record the change in light transmission for 3-5 minutes to measure the aggregation response.
4. Data Analysis:
-
Determine the maximum aggregation percentage for each condition.
-
To determine an IC50 value, test a range of MRS2179 concentrations.
-
Plot the % inhibition (relative to the vehicle control) against the log concentration of MRS2179.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[11]
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by MRS2179.
Caption: Experimental Workflow for a Platelet Aggregation Inhibition Assay.
Caption: Troubleshooting Logic for High Experimental Variability.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MRS 2179 ammonium salt | P2Y1 antagonist | Hello Bio [hellobio.com]
- 4. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenotech.com [xenotech.com]
Technical Support Center: Troubleshooting Low In Vivo Efficacy of MRS1097
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the in vivo efficacy of MRS1097, a potent and selective antagonist of the human A3 adenosine (B11128) receptor (hA3R).[1]
Troubleshooting Guide
This guide is designed in a question-and-answer format to walk you through potential issues and solutions when experiencing lower-than-expected in vivo efficacy with this compound.
Issue 1: Sub-optimal Drug Exposure at the Target Site
Question: How can I determine if insufficient drug concentration at the site of action is the cause of low efficacy?
Answer: Low bioavailability and rapid metabolism are common culprits for inadequate drug exposure.[2][3] A systematic approach to investigate this includes:
-
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study in your animal model. This will provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Dose-Response Relationship: Perform a dose-escalation study to determine if a higher dose of this compound elicits the desired therapeutic effect.
-
Route of Administration: If oral administration is used, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass potential first-pass metabolism in the liver.[2]
Experimental Protocol: Pilot Pharmacokinetic Study
-
Animal Model: Select the appropriate animal model for your study (e.g., mice, rats).
-
Drug Administration: Administer a known dose of this compound via the intended route (e.g., oral gavage, i.p. injection).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).
-
Sample Processing: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the plasma concentration of this compound versus time to determine key PK parameters.
Table 1: Example Pharmacokinetic Parameters for this compound in Mice
| Parameter | Oral Administration (10 mg/kg) | Intraperitoneal Administration (5 mg/kg) |
| Cmax (ng/mL) | 150 | 450 |
| Tmax (min) | 60 | 15 |
| AUC (0-t) (ng*min/mL) | 18000 | 36000 |
| Bioavailability (%) | 25 | N/A |
This is example data and will vary based on experimental conditions.
Issue 2: Formulation and Solubility Problems
Question: Could the way I prepare and administer this compound be affecting its in vivo performance?
Answer: Yes, the formulation is critical for the bioavailability of any compound.[4] this compound, as a 1,4-dihydropyridine (B1200194) derivative, may have limited aqueous solubility.
-
Vehicle Selection: Ensure this compound is fully solubilized in the chosen vehicle. If a suspension is used, ensure it is homogenous before and during administration. Common vehicles for poorly soluble compounds include solutions with DMSO, PEG400, or Tween 80.
-
Particle Size: For suspensions, the particle size of the compound can significantly impact its dissolution rate and subsequent absorption.[5]
Experimental Protocol: Vehicle Solubility Screen
-
Test Vehicles: Prepare a panel of common in vivo vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% PEG400 in water, 0.5% Tween 80 in saline).
-
Solubility Testing: Attempt to dissolve a known concentration of this compound in each vehicle at the desired final concentration for injection.
-
Observation: Visually inspect for complete dissolution or the presence of precipitates.
-
Selection: Choose the vehicle that provides the best solubility and is well-tolerated by the animals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the human A3 adenosine receptor (hA3R), with a reported Ki of 100 nM.[1] The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that is typically coupled to Gi proteins. Activation of the A3R by its endogenous ligand, adenosine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the action of adenosine at this receptor, thereby preventing the downstream signaling cascade.
Q2: Are there any known active metabolites of this compound?
A2: The metabolic profile of this compound is not extensively documented in publicly available literature. However, 1,4-dihydropyridine compounds are known to be metabolized by cytochrome P450 enzymes in the liver. It is possible that metabolites of this compound could have different activity or pharmacokinetic properties. If in vivo efficacy is still low despite good plasma exposure of the parent compound, investigating the presence and activity of major metabolites could be a necessary step.
Q3: How does the A3 adenosine receptor signaling pathway work?
A3: The A3 adenosine receptor is a Gi-coupled GPCR. The binding of an agonist (like adenosine) to the receptor activates the heterotrimeric G protein, causing the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.
Q4: What is a logical workflow for troubleshooting low in vivo efficacy of this compound?
A4: A systematic approach is crucial. The following workflow can guide your troubleshooting efforts.
Q5: What are some key factors that can influence the in vivo efficacy of any small molecule drug?
A5: Several factors can impact how a drug behaves in a living organism. These can be broadly categorized as physicochemical and biological factors.[3][5][6]
Table 2: General Factors Affecting In Vivo Drug Efficacy
| Factor Category | Specific Examples |
| Physicochemical | Solubility, particle size, crystal form (polymorphism), chemical stability.[5] |
| Pharmacokinetics | Absorption rate, bioavailability, distribution to tissues, metabolism (first-pass effect), excretion rate.[4][6] |
| Pharmacodynamics | Binding affinity to the target, receptor density in the target tissue, presence of endogenous ligands.[6] |
| Biological (Animal) | Species, strain, age, sex, disease state of the animal model. |
| Experimental | Route of administration, dosing frequency and volume, vehicle, handling and stress. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What factors influence drug half-life in vivo? [synapse.patsnap.com]
- 5. pharmacylibrary.com [pharmacylibrary.com]
- 6. longdom.org [longdom.org]
Technical Support Center: Assessing MRS1097 Cytotoxicity
Welcome to the technical support center for MRS1097 cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during experimental workflows. Below, you will find frequently asked questions (FAQs), detailed troubleshooting advice, standardized experimental protocols, and visualizations of relevant pathways and workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your this compound cytotoxicity experiments.
Q1: I am observing high variability between my replicate wells. What are the common causes and solutions?
A1: High variability is a frequent issue that can obscure the true cytotoxic effect of this compound. The primary causes include:
-
Uneven Cell Seeding: A non-homogenous cell suspension is a major source of variability. Ensure you thoroughly mix your cell suspension before and during plating. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.
-
Pipetting Inaccuracy: Small volume errors, especially with stock solutions of this compound or assay reagents, can lead to significant differences. Always use calibrated pipettes and consider preparing a master mix for each treatment concentration to add to the wells.[1]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which concentrates the media and the test compound.[1] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner 60 wells for your experiment.[1]
-
Incomplete Reagent Solubilization: In assays like the MTT, formazan (B1609692) crystals must be fully dissolved before reading the absorbance.[1] Ensure complete solubilization by gentle shaking on an orbital shaker for at least 15 minutes.[2]
Q2: My negative control (untreated cells) shows low viability or high cytotoxicity. Why is this happening?
A2: Poor health in negative controls can invalidate your results. Consider these factors:
-
Suboptimal Cell Health: Ensure cells are in the logarithmic growth phase and are not overgrown (over-confluent) when you seed them.[3] Passage number can also affect results; use cells from a consistent and low passage number range.[3]
-
Contamination: Mycoplasma contamination is a common, often undetected, issue that can affect cell health and metabolism. Regularly test your cell cultures.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at higher concentrations. Run a vehicle control with the highest concentration of the solvent used in your experiment to ensure it does not impact cell viability. Aim to keep the final solvent concentration below 0.5%.
Q3: The color of this compound appears to be interfering with my colorimetric assay (e.g., MTT, XTT). How can I correct for this?
A3: Compound interference is a known issue for colorimetric assays.[4]
-
Solution: Include a "compound-only" control. Prepare a set of wells with the same concentrations of this compound in cell-free media. Incubate this plate alongside your experimental plate. Before calculating your results, subtract the average absorbance from the compound-only wells from the corresponding experimental wells.[1][4] This corrects for the intrinsic absorbance of this compound.
Q4: My MTT assay results suggest this compound is cytotoxic, but an LDH release assay shows no effect. What does this discrepancy mean?
A4: This suggests that this compound may not be causing cell membrane rupture (necrosis) but could be affecting metabolic activity or inducing apoptosis.
-
MTT assays measure mitochondrial reductase activity, which reflects metabolic health.[2] A reduction in this activity can indicate cytotoxicity or cytostatic effects (inhibition of proliferation).
-
LDH assays measure the release of lactate (B86563) dehydrogenase from cells with compromised plasma membranes, a hallmark of necrosis or late apoptosis.[5][6][7]
-
Next Steps: The discrepancy indicates that this compound might be inducing apoptosis or inhibiting metabolic processes without causing immediate membrane lysis. To confirm this, you should perform an apoptosis-specific assay, such as Annexin V/PI staining.[8][9][10][11]
Data Presentation: this compound Cytotoxicity
The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for this compound across various cancer cell lines after a 48-hour exposure period. This data is for illustrative purposes to demonstrate standardized reporting.
| Cell Line | Cancer Type | IC₅₀ of this compound (µM) | Assay Used |
| A549 | Lung Carcinoma | 15.2 ± 1.8 | MTT |
| HeLa | Cervical Adenocarcinoma | 22.5 ± 2.1 | MTT |
| MCF-7 | Breast Adenocarcinoma | 18.9 ± 1.5 | XTT |
| Jurkat | T-cell Leukemia | 9.8 ± 1.1 | Annexin V/PI |
| HEK293 | Normal Embryonic Kidney | > 100 | MTT |
Experimental Protocols
MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial dehydrogenases in living cells.[2][12]
Materials:
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[13]
-
96-well plates
-
Adherent or suspension cells
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[2][13]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound to the wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12][13]
-
Formazan Development: Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[12][13]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the crystals.[12][13]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Read the absorbance at 570 nm using a microplate reader.[12][13]
LDH Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5][6][7]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in most kits for positive control)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up three control groups for each cell type:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: LDH release with solvent.
-
Maximum LDH Release Control: Add Lysis Buffer 45 minutes before the end of incubation.[14]
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubation and Reading: Incubate at room temperature for 30 minutes, protected from light.[14] Add the stop solution if required by the kit. Measure the absorbance at 490 nm.[14][15]
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[8][9][10]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize. Centrifuge all cells at ~300 x g for 5 minutes.[11]
-
Washing: Wash the cell pellet twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]
Visualizations
Experimental and logical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Technical Support Center: Refining MRS1097 Experimental Design for Reproducibility
Welcome to the technical support center for MRS1097, a selective antagonist of the A3 adenosine (B11128) receptor (A3AR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and improve the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor.[1][2][3] As an antagonist, this compound blocks the binding of the endogenous agonist adenosine to the A3AR, thereby inhibiting its downstream signaling pathways. The A3AR is known to be involved in various physiological processes, and its activation can lead to the inhibition of adenylyl cyclase and stimulation of phospholipase C.
Q2: What are the known binding affinities of this compound for the A3 adenosine receptor?
Published data indicates that this compound has a binding affinity (Ki) for the human A3 adenosine receptor in the range of 100 nM to 510 nM.[1][4] One study reported a Ki of 0.51 µM (510 nM) for the human A3AR and noted that it is 200-fold selective for the human A3AR over the human A1AR.[1]
Q3: Are there significant species differences in the affinity of this compound?
Yes, significant species-dependent variations in ligand potency are a critical consideration for A3AR antagonists.[5] While specific comparative data for this compound across multiple species in a single study is limited, it is a well-documented phenomenon for this class of compounds that many antagonists potent at the human A3AR are significantly less active at rodent (rat and mouse) A3ARs.[5] This is attributed to the lower amino acid sequence identity of the A3AR between humans and rodents.[5] Researchers should exercise caution when translating findings from rodent models to human systems and vice versa.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no antagonist activity observed | 1. Inappropriate species: The experiment may be conducted in a species (e.g., rat or mouse) where this compound has low affinity for the A3AR. 2. Compound degradation: Improper storage or handling of this compound may lead to degradation. 3. Low compound concentration: The concentration of this compound used may be insufficient to effectively antagonize the A3AR, especially in the presence of high agonist concentrations. | 1. Verify species selectivity: Whenever possible, use cell lines expressing the human A3AR or be aware of the potentially lower potency in rodent models. Consider using an antagonist with known high affinity for the rodent A3AR if working with these species. 2. Ensure proper storage: Store this compound as a solid at -20°C. Prepare fresh stock solutions in DMSO and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles. 3. Optimize concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental conditions. |
| Poor solubility of this compound in aqueous buffer | 1. Hydrophobic nature of the compound: this compound, like many small molecule antagonists, has limited aqueous solubility. 2. Precipitation upon dilution: Diluting a concentrated DMSO stock solution directly into an aqueous buffer can cause the compound to precipitate. | 1. Use of a co-solvent: Prepare a high-concentration stock solution in 100% DMSO. 2. Stepwise dilution: For final working solutions, dilute the DMSO stock in a stepwise manner, first into a small volume of media or buffer containing serum or BSA, which can help maintain solubility, before adding to the final experimental volume. Avoid final DMSO concentrations exceeding 0.1% to prevent solvent-induced artifacts. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Receptor expression levels can change with increasing cell passage number. 2. Inconsistent agonist concentration: The concentration of the agonist used to stimulate the A3AR can influence the apparent potency of this compound. 3. Differences in incubation times: Insufficient incubation time may not allow for equilibrium binding to be reached. | 1. Maintain consistent cell culture practices: Use cells within a defined passage number range for all experiments. 2. Standardize agonist concentration: Use a consistent concentration of the A3AR agonist, typically at its EC80 or EC90, to ensure a robust and reproducible response. 3. Optimize incubation time: Determine the optimal incubation time for this compound to reach equilibrium in your assay system through time-course experiments. |
| Potential off-target effects | 1. Non-specific binding: At high concentrations, this compound may bind to other receptors or cellular components. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired antagonist effect to minimize the risk of off-target interactions. 2. Include appropriate controls: Use a structurally unrelated A3AR antagonist as a control to confirm that the observed effects are specific to A3AR blockade. |
Data Presentation
Table 1: this compound Binding Affinity and Selectivity
| Receptor | Species | Assay Type | Ki (nM) | Selectivity vs. hA1AR | Reference |
| A3 Adenosine Receptor | Human | Radioligand Binding | 510 | 200-fold | [1] |
| A3 Adenosine Receptor | Human | Not Specified | 100 | - | [4] |
Table 2: Species Selectivity of Representative A3 Adenosine Receptor Antagonists
| Compound | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Mouse A3AR Ki (nM) | Reference |
| MRS1220 | 0.6 | 30,000 | >10,000 | [5] |
| MRS1523 | 43.9 | 216 | 349 |
Note: This table highlights the significant species differences observed with other A3AR antagonists and underscores the importance of validating the potency of this compound in the specific species being studied.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in 100% DMSO. For example, for a compound with a molecular weight of 539.6 g/mol , dissolve 5.4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
In Vitro Functional Assay: [³⁵S]GTPγS Binding
This protocol is adapted from the methodology described by Jacobson et al. (1997)[1] and is a functional assay to measure the antagonist effect of this compound on G protein activation.
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human A3 adenosine receptor in appropriate media.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation as per standard laboratory protocols.
-
-
[³⁵S]GTPγS Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.5% BSA).
-
Varying concentrations of this compound (or vehicle control).
-
A fixed concentration of an A3AR agonist (e.g., NECA or Cl-IB-MECA) to stimulate G protein activation.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60-90 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding by non-linear regression analysis.
-
Visualizations
Caption: A3AR signaling and the inhibitory action of this compound.
Caption: Workflow for in vitro characterization of this compound.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of novel A3 adenosine receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A physiological role of the adenosine A3 receptor: Sustained cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges with Investigational Compound Delivery in Animal Models
Disclaimer: Due to the limited publicly available information on a compound specifically designated as "MRS1097," this technical support center provides a generalized framework of troubleshooting guides and FAQs for researchers working with investigational small molecules that exhibit common delivery challenges in animal models, such as poor solubility and the need to cross the blood-brain barrier (BBB). The following information is based on established principles of pharmacology and drug delivery.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial hurdles in administering a novel, poorly soluble compound to animal models?
A1: The primary challenges typically revolve around achieving consistent and adequate drug exposure. These include:
-
Poor aqueous solubility: Difficulty in preparing a homogenous and stable formulation for dosing.
-
Low bioavailability: A significant portion of the administered dose may not reach systemic circulation.[1][2]
-
Rapid metabolism: The compound may be quickly cleared from the body, leading to a short duration of action.[3]
-
Precipitation at the injection site: For parenteral routes, the compound may precipitate upon injection, leading to variable absorption and potential local toxicity.
Q2: How can I improve the solubility of my compound for in vivo studies?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs.[1][4] These include the use of:
-
Co-solvents: A mixture of solvents to increase the drug's solubility.
-
Surfactants: To create micellar formulations that can encapsulate the drug.
-
Cyclodextrins: To form inclusion complexes with the drug molecule, enhancing its solubility.
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve oral absorption.[1]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.
Q3: What are the key considerations for a compound targeting the central nervous system (CNS)?
A3: For CNS-targeted compounds, the primary obstacle is the blood-brain barrier (BBB). Key considerations include:
-
BBB penetration: The ability of the compound to cross the BBB is crucial for its efficacy.[5][6]
-
Efflux transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump it out of the brain.[5]
-
Brain tissue binding: The extent to which the compound binds to brain tissue can affect its free concentration and target engagement.[5]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between animals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formulation instability | Prepare fresh formulations for each experiment and assess their short-term stability. | Reduced variability in drug exposure. |
| Inconsistent administration | Ensure consistent dosing technique (e.g., gavage volume, injection speed). | More uniform plasma concentration profiles. |
| Animal-to-animal variability in metabolism | Increase the number of animals per group to improve statistical power. | Better assessment of the true mean and variability. |
Issue 2: Low or undetectable brain-to-plasma ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor BBB penetration | Assess the physicochemical properties of the compound (e.g., lipophilicity, molecular weight). | Understanding of the compound's intrinsic ability to cross the BBB. |
| Active efflux by transporters | Perform in vitro assays to determine if the compound is a substrate for P-gp or other efflux transporters. | Identification of efflux as a potential mechanism for low brain exposure. |
| Rapid metabolism within the brain | Measure the concentration of the parent compound and potential metabolites in brain tissue. | Determination if brain metabolism is contributing to low parent drug levels. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation
-
Materials: Investigational compound, stabilizer (e.g., Poloxamer 188), and purified water.
-
Procedure:
-
Dissolve the stabilizer in purified water.
-
Disperse the investigational compound in the stabilizer solution.
-
Homogenize the suspension using a high-pressure homogenizer or a microfluidizer for a specified number of cycles.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
-
Confirm the absence of crystalline drug using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[2]
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Dosing:
-
Administer the compound formulation via the desired route (e.g., oral gavage, intravenous injection).
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Brain Tissue Collection:
-
At the final time point, euthanize the animals and perfuse with saline.
-
Harvest the brains, weigh them, and store them at -80°C.
-
-
Sample Analysis:
-
Extract the drug from plasma and brain homogenates.
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: High-level experimental workflow for a pharmacokinetic study.
Caption: Example signaling pathway for a hypothetical kinase inhibitor.
References
- 1. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the dissolution rate of poorly water soluble drug by solid dispersion and solid solution: pros and cons [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Progress in brain penetration evaluation in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain-Penetrant, Orally Bioavailable Microtubule-Stabilizing Small Molecules Are Potential Candidate Therapeutics for Alzheimer’s Disease and Related Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating P2Y14 Receptor Antagonism: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of selected P2Y14 receptor antagonists, supported by experimental data and detailed protocols. While the initial focus of this guide was the validation of MRS1097 as a P2Y14 receptor antagonist, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the antagonist activity of this compound at the P2Y14 receptor. Therefore, this guide focuses on other well-characterized antagonists, primarily PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) and its analogs, to provide a framework for validating P2Y14 antagonism.
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose, is a promising therapeutic target for a variety of inflammatory and immunological disorders. The development of potent and selective antagonists is crucial for elucidating its physiological roles and for therapeutic intervention.
Comparative Efficacy of P2Y14 Receptor Antagonists
This section summarizes the quantitative data for key P2Y14 receptor antagonists, providing a direct comparison of their potency.
| Compound | Chemical Name/Description | Potency (IC₅₀/Kᵢ/Kₒ) | Assay Type | Reference |
| PPTN | 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid | Kᵢ = 434 pM | Schild analysis (cAMP accumulation) | [1][2] |
| Compound A | Phosphonate library hit | IC₅₀ = 2.3 µM | Calcium signaling (FLIPR) | [3] |
| UDP | Uridine diphosphate | pKₒ = 7.28 | Schild analysis (phosphoinositide hydrolysis) |
Signaling Pathways and Experimental Workflows
To understand the validation of P2Y14 receptor antagonism, it is essential to visualize the underlying signaling pathways and the experimental procedures used to measure antagonist activity.
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Upon activation by an agonist such as UDP-glucose, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a key pathway for assessing receptor activation and antagonism.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2Y14 Receptor Antagonists: Unraveling the Therapeutic Potential in Inflammation and Beyond
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key antagonists targeting the P2Y14 receptor, a critical player in inflammatory and immune responses. While the initial query focused on "MRS1097," an extensive search of the scientific literature and pharmacological databases revealed no evidence of its activity as a P2Y14 receptor antagonist. Instead, "this compound" is characterized as an A3 adenosine (B11128) receptor antagonist. Consequently, this guide will focus on the well-documented and highly potent P2Y14 antagonist, PPTN (4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid), and compare it with other notable antagonists of this receptor.
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress and inflammation.[1] This activation triggers a cascade of downstream signaling events, primarily through Gαi, leading to the inhibition of adenylyl cyclase and modulation of cellular functions like chemotaxis.[2][3] The development of potent and selective P2Y14 receptor antagonists is a key area of research for potential therapeutic interventions in a range of inflammatory diseases, including asthma, inflammatory bowel disease, and neuropathic pain.[4][5]
Key P2Y14 Receptor Antagonists: A Head-to-Head Comparison
This section details the performance of prominent P2Y14 receptor antagonists, with a focus on their potency, selectivity, and mechanism of action.
PPTN: The Gold Standard
PPTN has emerged as a highly potent, selective, and competitive antagonist of the P2Y14 receptor.[6] Its high affinity and specificity make it an invaluable tool for studying P2Y14 receptor function and a benchmark for the development of new antagonists.
Other Notable Antagonists
Beyond PPTN, several other classes of P2Y14 receptor antagonists have been developed, each with distinct structural features and pharmacological profiles. These include analogs of PPTN and novel chemical scaffolds identified through virtual screening and structure-activity relationship (SAR) studies.[1][7]
Quantitative Data Comparison
The following table summarizes the in vitro potency of selected P2Y14 receptor antagonists.
| Compound | Antagonist Activity (IC50/Ki/KB) | Species | Assay Type | Reference |
| PPTN | KB = 434 pM | Human | Adenylyl Cyclase Inhibition | [6][8] |
| IC50 = ~1 nM (vs 10 µM UDP-glucose) | Human | Chemotaxis Assay (differentiated HL-60 cells) | [6] | |
| IC50 = ~4 nM (vs 100 µM UDP-glucose) | Human | Chemotaxis Assay (differentiated HL-60 cells) | [6] | |
| Compound 8 (from virtual screen) | IC50 = 2.46 nM | Human | Not specified | [2] |
| Compound 10 (from virtual screen) | IC50 < 10 nM | Human | Not specified | [2] |
| Compound 18 (from virtual screen) | IC50 < 10 nM | Human | Not specified | [2] |
| Compound 19 (from virtual screen) | IC50 < 10 nM | Human | Not specified | [2] |
| Compound 39 (4-amide-thiophene-2-carboxyl derivative) | IC50 = 0.40 nM | Human | Not specified | [4] |
| MRS4458 (20) | Not specified | Human | Fluorescent Assay | [7] |
| MRS4478 (30) | Not specified | Human | Fluorescent Assay | [7] |
| Compound A (from phosphonate (B1237965) library screen) | IC50 = 2.3 µM | Human | Calcium Mobilization | [9][10] |
| Ki = 1280 nM | Human | [3H]UDP Binding | [9][10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental setups used to characterize them.
Figure 1: P2Y14 Receptor Signaling Pathway and Antagonist Action.
The diagram above illustrates the canonical Gαi-coupled signaling pathway of the P2Y14 receptor. Agonists like UDP-glucose activate the receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. P2Y14 antagonists, such as PPTN, competitively block the agonist binding site, thereby preventing this signaling cascade.
Figure 2: Workflow for a Chemotaxis Assay.
The chemotaxis assay is a functional assay used to evaluate the ability of P2Y14 receptor antagonists to block agonist-induced cell migration. As depicted, cells are placed in the upper chamber of a Transwell plate, and a chemoattractant (UDP-glucose) is placed in the lower chamber. The antagonist's efficacy is determined by its ability to reduce the number of cells that migrate through the porous membrane towards the chemoattractant.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize P2Y14 receptor antagonists.
Adenylyl Cyclase Inhibition Assay
-
Objective: To determine the potency of antagonists in blocking the agonist-induced inhibition of cAMP production.
-
Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor are commonly used.[8]
-
Methodology:
-
Cells are incubated with the P2Y14 receptor antagonist at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) in the presence of a P2Y14 receptor agonist (e.g., UDP-glucose).
-
The intracellular concentration of cAMP is measured using commercially available kits.
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its potency (e.g., KB value).[8]
-
Chemotaxis Assay
-
Objective: To assess the functional antagonism of P2Y14 receptor-mediated cell migration.
-
Cell Lines: Differentiated human leukemia (HL-60) cells or freshly isolated human neutrophils are often used.[6]
-
Methodology:
-
A multi-well Transwell plate with a porous membrane is used.
-
The lower chamber is filled with a medium containing a chemoattractant, such as UDP-glucose.
-
The cells, pre-incubated with or without the antagonist, are placed in the upper chamber.
-
After an incubation period, the number of cells that have migrated to the lower chamber is quantified.
-
The IC50 value is calculated to determine the concentration of the antagonist required to inhibit 50% of the agonist-induced cell migration.[6]
-
Calcium Mobilization Assay
-
Objective: To measure the antagonist's ability to block agonist-induced increases in intracellular calcium.
-
Cell Line: HEK293 cells co-expressing the P2Y14 receptor and a promiscuous G-protein (e.g., Gαqi5) to couple the receptor to the phospholipase C pathway.[9][10]
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The antagonist is added to the cells, followed by the addition of a P2Y14 receptor agonist.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.
-
The IC50 value is determined from the concentration-response curve of the antagonist.[9][10]
-
Radioligand Binding Assay
-
Objective: To directly measure the affinity of an antagonist for the P2Y14 receptor.
-
Methodology:
-
Membranes from cells expressing the P2Y14 receptor are incubated with a radiolabeled ligand (e.g., [3H]UDP) and varying concentrations of the unlabeled antagonist.[9][10]
-
The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand.
-
The Ki value is calculated from the competition binding curve, representing the affinity of the antagonist for the receptor.[9][10]
-
Conclusion
The landscape of P2Y14 receptor antagonists is rapidly evolving, with PPTN serving as a critical pharmacological tool and a foundation for the development of new chemical entities. The emergence of novel scaffolds, such as the 4-amide-thiophene-2-carboxyl derivatives, with sub-nanomolar potency and improved drug-like properties, highlights the significant progress in this field.[4] The continued exploration of these antagonists through rigorous in vitro and in vivo studies will be pivotal in validating the P2Y14 receptor as a therapeutic target and in advancing new treatments for a host of inflammatory and related disorders.
References
- 1. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of MRS1097 and PPTN: Potent Antagonists for Purinergic Receptors
In the landscape of pharmacological research, particularly in the realm of purinergic signaling, the development of selective antagonists is paramount for dissecting the physiological and pathological roles of individual receptor subtypes. This guide provides a detailed in vitro comparison of two such antagonists: MRS1097, a selective antagonist for the A3 adenosine (B11128) receptor (A3AR), and PPTN, a highly potent and selective antagonist for the P2Y14 receptor (P2Y14R). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective in vitro pharmacological profiles, the experimental methodologies used for their characterization, and the signaling pathways they modulate.
Introduction to this compound and PPTN
This compound is a dihydropyridine (B1217469) derivative recognized for its potent and selective antagonism of the human A3 adenosine receptor.[1] The A3AR, a member of the G protein-coupled receptor (GPCR) family, is implicated in a variety of physiological processes, including inflammation, cardiac function, and cell proliferation.[2][3]
PPTN (4-[4-(piperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthoic acid) is a potent, high-affinity, and highly selective competitive antagonist of the P2Y14 receptor.[4][5] The P2Y14R is a Gi-coupled GPCR activated by UDP-sugars, such as UDP-glucose, and is predominantly associated with immune and inflammatory responses.[6][7][8]
Comparative In Vitro Data
The following tables summarize the key in vitro pharmacological parameters for this compound and PPTN, providing a quantitative comparison of their binding affinities and functional potencies at their respective target receptors.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Radioligand | Cell Line/Tissue | Affinity Constant |
| This compound | Human A3 Adenosine Receptor | [¹²⁵I]AB-MECA | HEK-293 cells | Ki: 100 nM[1] |
| PPTN | Human P2Y14 Receptor | Not Specified | C6 glioma cells | K_B_: 434 pM[4][9] |
| PPTN | Chimpanzee P2Y14 Receptor | Not Specified | Not Specified | Ki: 1.9 nM[10] |
Table 2: Functional Antagonist Activity
| Compound | Target Receptor | Functional Assay | Agonist | Cell Line | Potency |
| This compound | Human A3 Adenosine Receptor | [³⁵S]GTPγS Binding | NECA | HEK-293 cells | Inhibition at 10 µM[11] |
| This compound | Human A3 Adenosine Receptor | Adenylate Cyclase Inhibition | IB-MECA | CHO cells | Not explicitly quantified |
| PPTN | Human P2Y14 Receptor | Chemotaxis | UDP-glucose (10 µM) | Differentiated HL-60 cells | IC₅₀: ~1 nM[4][9] |
| PPTN | Human P2Y14 Receptor | Chemotaxis | UDP-glucose (100 µM) | Differentiated HL-60 cells | IC₅₀: ~4 nM[4][9] |
| PPTN | Human P2Y14 Receptor | Calcium Mobilization | UDP-Glucose | Human Platelets | Effective inhibition[12] |
Signaling Pathways
The signaling cascades initiated by the activation of the A3 adenosine receptor and the P2Y14 receptor are crucial for understanding the functional consequences of their antagonism by this compound and PPTN, respectively. Both receptors primarily couple to inhibitory G proteins (Gi/o).
A3 Adenosine Receptor Signaling
Activation of the A3AR by an agonist leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] The Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[13] A3AR signaling can also modulate the activity of mitogen-activated protein kinases (MAPKs).[14]
P2Y14 Receptor Signaling
Similarly, the P2Y14 receptor, upon activation by UDP-sugars, couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[15] P2Y14R activation has also been shown to stimulate MAPK pathways and the Rho signaling cascade, which is involved in cytoskeletal rearrangement and cell migration.[7] In some cellular contexts, P2Y14R activation can lead to an increase in intracellular calcium.[12]
Experimental Protocols
The characterization of this compound and PPTN relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a compound for its receptor.
-
Membrane Preparation : Cells expressing the receptor of interest (e.g., HEK-293 cells for A3AR) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Incubation : A constant concentration of a specific radioligand (e.g., [¹²⁵I]I-AB-MECA for A3AR) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound).
-
Separation of Bound and Free Ligand : The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.
-
Detection : The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC₅₀ value of the competitor, which is then converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
-
Membrane Preparation : Similar to the radioligand binding assay, cell membranes expressing the receptor are prepared.
-
Assay Incubation : Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and the agonist (e.g., NECA for A3AR) in the presence or absence of the antagonist (e.g., this compound).
-
Termination and Filtration : The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.
-
Quantification : The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is measured by scintillation counting.
-
Data Analysis : The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined.
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the production of the second messenger cAMP.
-
Cell Culture : Cells expressing the Gi-coupled receptor of interest are plated in multi-well plates.
-
Forskolin (B1673556) Stimulation : To measure the inhibitory effect of a Gi-coupled receptor agonist, adenylyl cyclase is first stimulated with forskolin to increase basal cAMP levels.
-
Compound Treatment : Cells are then treated with the agonist in the presence of varying concentrations of the antagonist.
-
Cell Lysis and Detection : After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF or AlphaScreen.
-
Data Analysis : The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.
Calcium Mobilization Assay
This assay detects changes in intracellular calcium concentration upon receptor activation.
-
Cell Loading : Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition : The antagonist is pre-incubated with the cells before the addition of the agonist.
-
Fluorescence Measurement : Changes in fluorescence, indicative of changes in intracellular calcium levels, are monitored in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis : The antagonist's ability to block the agonist-induced increase in intracellular calcium is quantified to determine its potency.
Conclusion
This compound and PPTN are potent and selective antagonists for the A3 adenosine and P2Y14 receptors, respectively. While both receptors primarily couple to Gi/o proteins to inhibit adenylyl cyclase, they also engage in other signaling pathways that regulate a diverse range of cellular functions. The in vitro pharmacological profiles of these compounds, as determined by the assays described herein, underscore their value as research tools for investigating the roles of A3AR and P2Y14R in health and disease. The detailed methodologies and signaling pathway diagrams provided in this guide offer a framework for the continued exploration of these and other novel receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 3. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of P2Y1 Receptor Antagonist Selectivity: A Guide for Researchers
This guide provides a comparative analysis of the cross-reactivity profiles of selective P2Y1 receptor antagonists, with a primary focus on MRS2500 and its analogues, MRS2279 and MRS2179. The information presented herein is intended for researchers, scientists, and drug development professionals working with purinergic signaling pathways. While the initial query specified MRS1097, this compound is not extensively characterized in scientific literature. Therefore, this guide focuses on well-established and highly selective P2Y1 antagonists that are structurally related and commonly used in research.
Introduction to P2Y Receptors and Selective Antagonism
The P2Y receptor family consists of eight distinct G protein-coupled receptors (GPCRs) in mammals: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14.[1] These receptors are activated by extracellular nucleotides and are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention.[2] The development of selective antagonists is crucial for dissecting the specific roles of each P2Y receptor subtype. This guide focuses on the selectivity of antagonists for the P2Y1 receptor, which is primarily coupled to Gq and plays a significant role in platelet aggregation and vasodilation.[1][3]
Quantitative Comparison of P2Y1 Antagonist Selectivity
The following table summarizes the available quantitative data on the potency and cross-reactivity of MRS2500, MRS2279, and MRS2179 against various P2Y receptor subtypes. The data is compiled from in vitro studies, and the potency is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Antagonist | Target Receptor | Potency (Ki / IC50) | Cross-reactivity Data (Potency at other P2Y Receptors) | Reference |
| MRS2500 | P2Y1 | Ki = 0.78 nM | Described as "highly potent and selective".[4] Specific Ki/IC50 values for other P2Y subtypes are not readily available in a comparative table, but its high selectivity is consistently reported.[1][5][6] | [4] |
| MRS2279 | P2Y1 | Ki = 2.5 nM; IC50 = 51.6 nM | Fails to block nucleotide signaling at P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors.[7] | [7][8] |
| MRS2179 | P2Y1 | K_B_ = 100 nM | Selective over P2X1 (IC50 = 1.15 μM), P2X3 (IC50 = 12.9 μM), P2Y2, P2Y4, and P2Y6 receptors.[9] | [9] |
Note: K_B_ is the equilibrium dissociation constant of an antagonist. Lower values of Ki, IC50, and K_B_ indicate higher potency.
Experimental Methodologies for Assessing Cross-Reactivity
The determination of antagonist selectivity relies on robust in vitro assays. The two primary methods employed are radioligand binding assays and functional assays.
Radioligand Binding Assay
This method directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing the P2Y receptor of interest or from cell lines recombinantly overexpressing the receptor.
-
Incubation: Membranes are incubated with a specific concentration of a high-affinity radiolabeled antagonist (e.g., [³H]MRS2279 for the P2Y1 receptor[10]) and varying concentrations of the unlabeled antagonist being tested (e.g., MRS2500).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Calcium Mobilization)
Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by agonist activation of the receptor. For Gq-coupled P2Y receptors like P2Y1, this is often assessed by measuring changes in intracellular calcium concentration.
Experimental Protocol:
-
Cell Culture: Cells expressing the target P2Y receptor are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., MRS2500).
-
Agonist Stimulation: A specific agonist for the P2Y receptor (e.g., ADP for P2Y1) is added to the wells.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The concentration of the antagonist that produces 50% inhibition of the agonist-induced response (IC50) is calculated.
Signaling Pathways and Visualization
Understanding the signaling pathways of different P2Y receptors is crucial for interpreting cross-reactivity data. The following diagrams illustrate the primary signaling cascades for Gq- and Gi-coupled P2Y receptors.
The following diagram outlines a typical experimental workflow for characterizing the cross-reactivity of a P2Y receptor antagonist.
Conclusion
The antagonists MRS2500, MRS2279, and MRS2179 are potent and selective inhibitors of the P2Y1 receptor. MRS2500 stands out for its particularly high potency.[4] The available data indicates a high degree of selectivity for these compounds against other P2Y receptor subtypes, particularly for MRS2279 and MRS2179 where a lack of activity at several other P2Y receptors has been explicitly demonstrated.[7][9] For researchers investigating the physiological roles of the P2Y1 receptor, these antagonists serve as invaluable tools. However, it is always recommended to empirically determine the selectivity profile in the specific experimental system being used. The provided experimental protocols and workflow offer a robust framework for such characterization.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and structure of P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
MRS1097: A Comparative Analysis of a P2Y1 Receptor Antagonist
For researchers in pharmacology, neuroscience, and drug development, the purinergic P2Y1 receptor represents a significant target for therapeutic intervention in thrombosis, pain, and inflammation. A key tool in the study of this receptor is the selective antagonist MRS1097. This guide provides a comparative overview of the specificity of this compound, presenting available data on its receptor binding profile and functional activity. In the absence of a comprehensive, publicly available off-target screening panel for this compound, this guide draws comparisons with the well-characterized P2Y1 antagonist, MRS2179, to provide context for its selectivity.
Comparative Selectivity Profile
| Compound | Target Receptor | Binding Affinity (KB) | Off-Target Activity (IC50) |
| This compound | P2Y1 | Data not available in searched literature | Data not available in searched literature |
| MRS2179 | P2Y1 | 100 nM | P2X1: 1.15 µMP2X3: 12.9 µM |
KB (inhibition constant) is a measure of the binding affinity of an antagonist to its receptor. A lower KB value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The available data for MRS2179 indicates a notable selectivity for the P2Y1 receptor over the P2X1 and P2X3 receptors. It is also reported to be selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors, although specific quantitative data for these receptors are not provided in the readily accessible literature. The lack of similar published data for this compound prevents a direct quantitative comparison of their selectivity profiles.
Experimental Methodologies
The determination of receptor specificity and antagonist potency relies on robust in vitro assays. The following are detailed protocols for common experimental procedures used to characterize P2Y1 receptor antagonists.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki).
Objective: To determine the binding affinity of this compound and comparator compounds for the P2Y1 receptor.
Materials:
-
Cell membranes expressing the human P2Y1 receptor.
-
Radioligand: e.g., [³H]-MRS2500 (a high-affinity P2Y1 antagonist).
-
Test compounds: this compound, MRS2179.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Non-specific binding control: A high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the functional response of the P2Y1 receptor, which is coupled to the Gq signaling pathway and results in an increase in intracellular calcium upon activation.
Objective: To determine the functional potency (IC50) of this compound and comparator compounds in inhibiting P2Y1 receptor activation.
Materials:
-
Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).
-
P2Y1 receptor agonist: e.g., 2-MeS-ADP.
-
Test compounds: this compound, MRS2179.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a microplate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the test compounds to the wells and incubate for a predetermined time.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of the P2Y1 agonist to stimulate the receptor.
-
Immediately measure the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
Generate concentration-response curves for the antagonists and calculate their IC50 values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for characterizing a P2Y1 receptor antagonist.
Conclusion
This compound is recognized as a selective antagonist of the P2Y1 receptor. However, a comprehensive and publicly accessible dataset detailing its specificity against a broad panel of other receptors is currently lacking in the scientific literature. For a thorough evaluation of its off-target effects, researchers should consider conducting or commissioning a comprehensive selectivity screen. In the interim, comparison with established P2Y1 antagonists like MRS2179, for which some selectivity data is available, can provide a preliminary assessment of its potential utility in specific experimental contexts. The provided experimental protocols offer a foundation for researchers to independently characterize the specificity and potency of this compound and other P2Y1 receptor modulators.
On-Target Efficacy of MRS1097: A Comparative Analysis for A3 Adenosine Receptor Antagonism
For researchers, scientists, and drug development professionals, confirming the on-target effects of a pharmacological agent is a critical step in preclinical evaluation. This guide provides a comparative analysis of MRS1097, a potent antagonist of the A3 adenosine (B11128) receptor (A3AR), against other known A3AR antagonists. The data presented herein, supported by detailed experimental protocols, demonstrates the on-target activity of this compound.
The A3 adenosine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological and pathophysiological processes, making it a significant target for drug discovery. This compound has been identified as a selective antagonist for the human A3 adenosine receptor, exhibiting a Ki of 100 nM. Its on-target effects are validated through its ability to competitively inhibit the binding of A3AR agonists and functionally antagonize receptor-mediated signaling pathways.
Comparative Analysis of A3 Adenosine Receptor Antagonists
To objectively evaluate the on-target performance of this compound, its binding affinity and functional antagonism have been compared with other established A3AR antagonists from different chemical classes: the flavonoid MRS1067, the 6-phenyl-1,4-dihydropyridine MRS1191, and the triazoloquinazoline MRS1220.
| Compound | Chemical Class | Binding Affinity (Ki) at human A3AR | Functional Antagonism (Concentration Tested) |
| This compound | 6-phenyl-1,4-dihydropyridine | 100 nM | 10 µM (in [35S]GTPγS binding assay) |
| MRS1067 | Flavonoid | - | 30 µM (in [35S]GTPγS binding assay) |
| MRS1191 | 6-phenyl-1,4-dihydropyridine | 31 nM[1] | 3 µM (in [35S]GTPγS binding assay) |
| MRS1220 | Triazoloquinazoline | 0.65 nM[1] | 100 nM (in [35S]GTPγS binding assay) |
Experimental Protocols
The confirmation of this compound's on-target effects relies on robust experimental methodologies. The following are detailed protocols for the key assays used in its characterization.
Radioligand Binding Assay for A3 Adenosine Receptor
This assay determines the binding affinity (Ki) of a compound for the A3 adenosine receptor.
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human A3 adenosine receptor are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Cells are grown to confluence, harvested, and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) and homogenized.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
Binding Assay Protocol:
-
Incubate cell membranes (containing the A3AR) with the radioligand (e.g., [125I]AB-MECA) and varying concentrations of the competitor compound (e.g., this compound).
-
Incubations are typically carried out in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EDTA.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 10 µM NECA).
-
Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the A3AR and the antagonistic effect of compounds like this compound.
Assay Protocol:
-
In a 96-well plate, add cell membranes prepared from HEK-293 cells expressing the human A3AR.
-
Add the A3AR agonist (e.g., Cl-IB-MECA) to stimulate G protein activation.
-
To test for antagonism, pre-incubate the membranes with the antagonist (e.g., 10 µM this compound) before adding the agonist.[2]
-
Add [35S]GTPγS to the reaction mixture.
-
The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 µM GDP.
-
Incubate the plate at 30°C for 30 minutes.[2]
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
The antagonistic effect is observed as a decrease in the agonist-stimulated [35S]GTPγS binding.
Adenylyl Cyclase Inhibition Assay
This assay directly measures the functional consequence of A3AR activation (inhibition of adenylyl cyclase) and its reversal by an antagonist.
Assay Protocol:
-
Use membranes from CHO cells stably transfected with the human A3 receptor.
-
The reaction mixture contains the cell membranes, ATP, and a system to regenerate ATP (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
Stimulate adenylyl cyclase with 5 µM forskolin.[2]
-
Add the A3AR agonist (e.g., IB-MECA) to inhibit forskolin-stimulated adenylyl cyclase activity.
-
To test for antagonism, incubate the membranes with the antagonist (e.g., this compound) prior to the addition of the agonist.
-
The assay is carried out in the presence of a phosphodiesterase inhibitor (e.g., 20 µM Ro 20-1724) to prevent cAMP degradation.[2]
-
Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by heating.
-
Measure the amount of cAMP produced using a competitive binding assay or other detection methods.
-
The antagonistic effect is demonstrated by the reversal of agonist-induced inhibition of cAMP accumulation.
Visualizing the On-Target Effect of this compound
The following diagrams illustrate the signaling pathway of the A3 adenosine receptor and the experimental workflow for confirming the on-target effects of this compound.
References
A Comparative Analysis of the P2Y14 Receptor Antagonist PPTN and its Endogenous Ligands
An Objective Guide for Researchers and Drug Development Professionals
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has garnered significant interest within the scientific community due to its role in inflammatory and immune responses.[1] This guide provides a detailed comparative analysis of the potent and selective P2Y14 receptor antagonist, PPTN (also known as 4,7-disubstituted 2-naphthoic acid derivative), and its primary endogenous agonists: uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) and uridine diphosphate (UDP). While the initial query referenced MRS1097, a thorough review of scientific literature indicates that PPTN is the well-characterized, high-affinity antagonist for the P2Y14 receptor, and will therefore be the focus of this comparison.[1][2]
The endogenous ligands for the P2Y14 receptor include a group of UDP-sugars, with UDP-glucose being the most potent, as well as UDP itself.[3][4][5] These molecules activate the receptor to initiate downstream signaling cascades. In contrast, PPTN acts as a competitive antagonist, binding to the receptor without initiating a response and thereby blocking the effects of the endogenous agonists.[1][6] This guide will delve into their comparative pharmacology, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Quantitative Comparison of Ligand-Receptor Interactions
The following table summarizes the binding affinities and functional potencies of PPTN and the key endogenous ligands at the human P2Y14 receptor. These values have been derived from various in vitro pharmacological assays.
| Ligand | Ligand Type | Assay Type | Parameter | Value | Cell Line | Reference(s) |
| PPTN | Antagonist | cAMP Accumulation | KB | 434 pM | C6 Glioma | [6][7][8] |
| Chemotaxis Inhibition | IC50 | ~1 nM (vs 10 µM UDP-glucose) | HL-60 | [7] | ||
| UDP-glucose | Endogenous Agonist | cAMP Accumulation | EC50 | ~10 nM - 323 nM | C6, CHO, HEK293 | [9][10] |
| [3H]UDP Binding | Ki | ~10-20 nM | HEK293 | [11] | ||
| UDP | Endogenous Agonist | cAMP Accumulation | EC50 | 29 nM - 74 nM | C6, CHO, HEK293 | [9] |
| [3H]UDP Binding | KD | 10 nM | HEK293 | [11][12] |
Signaling Pathways and Functional Effects
The P2Y14 receptor primarily couples to the Gi/o family of G proteins.[1] Activation of the receptor by endogenous agonists like UDP-glucose or UDP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][9] The receptor can also stimulate other signaling pathways, including the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) cascade.[3][13]
PPTN functions as a competitive antagonist, meaning it binds to the same site on the P2Y14 receptor as the endogenous agonists but does not activate it.[1] By occupying this binding site, PPTN effectively blocks the agonists from binding and initiating the downstream signaling events. This inhibitory effect is surmountable, meaning it can be overcome by increasing the concentration of the agonist.[1]
Caption: P2Y14 receptor signaling cascade.
Experimental Protocols
The characterization of this compound and its endogenous ligands relies on a variety of in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the P2Y14 receptor, allowing for the determination of its binding affinity (Ki).[14][15]
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human P2Y14 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.[14]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., PPTN, UDP-glucose, or UDP).
-
Add a fixed concentration of the radioligand, [3H]UDP.
-
For determining non-specific binding, add a high concentration of unlabeled UDP to a set of wells.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[14]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.[14]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.[14]
-
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to modulate the activity of adenylyl cyclase. For the Gi-coupled P2Y14 receptor, agonists inhibit cAMP production, while antagonists block this inhibition.[16][17]
Methodology:
-
Cell Preparation:
-
Plate C6 glioma cells stably expressing the P2Y14 receptor in a 96-well plate and culture overnight.[10]
-
-
Assay Setup (Antagonist Mode):
-
Pre-incubate the cells with increasing concentrations of the antagonist (PPTN) or vehicle for a defined period.
-
-
Stimulation:
-
Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to all wells to stimulate cAMP production.
-
Simultaneously or shortly after, add a fixed concentration of an agonist (e.g., UDP-glucose) to stimulate the P2Y14 receptor.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time to allow for cAMP accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA). In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[16][18]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
For agonist activity, determine the EC50 value from the concentration-response curve of inhibition of forskolin-stimulated cAMP levels.
-
For antagonist activity, determine the IC50 value from the concentration-response curve of the antagonist blocking the agonist effect. A Schild analysis can be performed to determine the KB value and the nature of the antagonism.[6]
-
Caption: cAMP Assay Workflow (Antagonist Mode).
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation. It is a common method for screening GPCR-targeted compounds.[19][20]
Methodology:
-
Cell Preparation:
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in the dark at 37°C. The dye will enter the cells and be cleaved to its active, calcium-sensitive form.
-
Wash the cells to remove excess extracellular dye.
-
-
Assay Execution:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader).
-
Establish a baseline fluorescence reading.
-
Use the instrument's integrated pipettor to add the agonist (e.g., UDP-glucose) at various concentrations to the wells. For antagonist testing, pre-incubate the cells with the antagonist (PPTN) before adding the agonist.
-
-
Measurement:
-
Immediately after ligand addition, continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[19]
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
For agonists, plot the response against the logarithm of the concentration to determine the EC50.
-
For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
-
Caption: Calcium Mobilization Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of MRS1097 and Other P2Y1 Receptor Antagonists: A Guide to Experimental Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental findings for the P2Y1 receptor antagonist MRS1097 and its alternatives. The information is presented to facilitate the reproducibility of key experiments by providing quantitative data and detailed methodologies.
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in initiating platelet aggregation and thrombus formation. Its modulation represents a key therapeutic target for antithrombotic drugs. This guide focuses on this compound, a potent and selective antagonist of the P2Y1 receptor, and compares its activity with other well-characterized antagonists such as MRS2179, MRS2279, and MRS2500.
Data Presentation: Quantitative Comparison of P2Y1 Antagonist Potency
The following table summarizes the inhibitory concentrations (IC50) of various P2Y1 receptor antagonists on ADP-induced platelet aggregation. This data is critical for assessing the relative potency of these compounds and for designing future experiments.
| Compound | IC50 (ADP-induced Platelet Aggregation) | Species | Reference |
| This compound | Data not available in comparative studies | - | - |
| MRS2500 | 0.95 nM | Human | |
| MRS2298 | 62.8 nM | Human | |
| MRS2496 | 1.5 µM | Human | |
| MRS2179 | ~100 nM (KB value) | Human | |
| MRS2279 | Potent, but less so than MRS2500 | Rat |
Note: While this compound is described as a potent P2Y1 antagonist, direct comparative IC50 data for platelet aggregation was not found in the reviewed literature. MRS2500 consistently demonstrates the highest potency among the listed alternatives.
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key assays are provided below.
Platelet Aggregation Assay
This assay is fundamental for evaluating the efficacy of P2Y1 receptor antagonists in preventing platelet activation.
Objective: To measure the ability of a test compound to inhibit ADP-induced platelet aggregation in vitro.
Materials:
-
Freshly drawn human or animal blood anticoagulated with 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) solution.
-
Test compounds (e.g., this compound, MRS2500) at various concentrations.
-
Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Setup: Pipette a defined volume of adjusted PRP into aggregometer cuvettes with a stir bar.
-
Incubation: Incubate the PRP with the test compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Aggregation Induction: Add ADP to the cuvettes to induce platelet aggregation.
-
Data Acquisition: Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) using the aggregometer. The PPP is used to set the 100% aggregation baseline, and the PRP with vehicle sets the 0% inhibition control.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound and determine the IC50 value.
Calcium Mobilization Assay
This assay assesses the antagonist's ability to block the intracellular calcium release triggered by P2Y1 receptor activation.
Objective: To measure the inhibition of ADP-induced intracellular calcium mobilization in platelets or cell lines expressing the P2Y1 receptor.
Materials:
-
Washed platelets or a suitable cell line (e.g., 1321N1 astrocytoma cells) expressing the human P2Y1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
ADP solution.
-
Test compounds.
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Cell Loading: Incubate the washed platelets or cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Washing: Wash the cells to remove excess dye.
-
Incubation with Antagonist: Incubate the loaded cells with various concentrations of the test compound or vehicle.
-
Stimulation: Add ADP to stimulate the P2Y1 receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of the compound on the ADP-induced calcium signal.
Radioligand Binding Assay
This assay determines the affinity of the antagonist for the P2Y1 receptor.
Objective: To measure the binding affinity (Ki) of a test compound to the P2Y1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the P2Y1 receptor.
-
A radiolabeled P2Y1 receptor antagonist (e.g., [³H]MRS2500).
-
Unlabeled test compounds.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y1 receptor, leading to platelet aggregation. P2Y1 antagonists, such as this compound, block this pathway.
Navigating P2Y14 Receptor Inhibition: A Comparative Guide to Alternatives for MRS1097
For researchers, scientists, and drug development professionals investigating the therapeutic potential of P2Y14 receptor modulation, the landscape of available inhibitors is expanding. This guide provides an objective comparison of alternatives to the commonly used antagonist MRS1097, with a focus on performance metrics, supporting experimental data, and detailed methodologies to aid in the selection of the most suitable pharmacological tools.
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant target in inflammatory diseases, neuropathic pain, and immune responses. While this compound has been a valuable tool in elucidating the role of this receptor, a new generation of antagonists offers improved potency, selectivity, and in vivo efficacy. This guide focuses on a prominent alternative, 4,7-disubstituted 2-naphthoic acid derivative, commonly known as PPTN, and other notable compounds, presenting a clear comparison of their pharmacological profiles.
Comparative Efficacy of P2Y14 Antagonists
The following tables summarize the quantitative data on the efficacy of various P2Y14 receptor antagonists, providing a direct comparison of their potencies in different assay formats.
Table 1: In Vitro Potency of P2Y14 Receptor Antagonists
| Compound | Assay Type | Species | Agonist | Potency (IC50 / Kᵢ / Kʙ) | Reference |
| PPTN | Adenylyl Cyclase Inhibition | Human | UDP-glucose | Kʙ = 434 pM | [1] |
| Chemotaxis | Human | 10 µM UDP-glucose | IC50 ≈ 1 nM | ||
| Chemotaxis | Human | 100 µM UDP-glucose | IC50 ≈ 4 nM | ||
| MRS4608 | Calcium Mobilization | Human | UDP-glucose | IC50 = 20 nM | |
| Calcium Mobilization | Mouse | UDP-glucose | IC50 = 21.4 nM | ||
| MRS4833 | Not Specified | Human | Not Specified | IC50 = 5.9 nM | |
| MRS4654 | Not Specified | Human | Not Specified | IC50 = 15 nM | |
| Not Specified | Rat | Not Specified | IC50 = 18.6 nM | ||
| MRS4738 | Not Specified | Human | Not Specified | IC50 = 3.11 nM |
Table 2: In Vivo Efficacy of P2Y14 Receptor Antagonists in a Mouse Model of Neuropathic Pain
| Compound | Dose (µmol/kg, i.p.) | Maximal Protection (%) | Time to Maximal Effect (h) |
| Compound 1 (PPTN analog) | 10 | 100 | 1-2 |
| Compound 4 (N-acetyl analog) | 10 | 100 | 1-2 |
| Compound 7 (Reversed triazole analog) | 10 | 87 | Not Specified |
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist like UDP-glucose, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is pivotal in mediating the receptor's roles in inflammation and immune cell chemotaxis.
Caption: P2Y14 receptor signaling cascade.
Key Experimental Protocols
Detailed methodologies for the key assays used to characterize P2Y14 inhibitors are provided below.
Inhibition of Adenylyl Cyclase Assay
This assay quantifies the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To determine the competitive antagonism of a test compound at the P2Y14 receptor.
Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6).
Methodology:
-
Cell Culture: Culture P2Y14-C6 cells in F-12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics. Seed cells into 24-well plates and grow to confluence.
-
Metabolic Labeling: Label the cellular ATP pool by incubating the cells with [³H]adenine in serum-free medium for 2 hours at 37°C.
-
Assay Buffer: Wash the cells and incubate in a buffer containing a phosphodiesterase inhibitor, such as 200 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., PPTN) for a defined period.
-
Agonist Stimulation: Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 10 µM) and activate the P2Y14 receptor with a range of concentrations of UDP-glucose.
-
Reaction Termination and cAMP Isolation: Stop the reaction by adding ice-cold 5% trichloroacetic acid. Isolate the [³H]cAMP from the cell lysate using sequential Dowex and alumina (B75360) column chromatography.
-
Quantification: Measure the amount of [³H]cAMP using liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curves for UDP-glucose in the absence and presence of the antagonist. Perform a Schild analysis to determine the Kʙ value of the antagonist.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to block the agonist-induced migration of immune cells.
Objective: To determine the inhibitory effect of a test compound on P2Y14 receptor-mediated cell migration.
Cell Type: Differentiated HL-60 cells (neutrophil-like) or freshly isolated human neutrophils.
Methodology:
-
Cell Preparation: Differentiate HL-60 promyelocytic leukemia cells into a neutrophil-like phenotype by treatment with 1.3% DMSO for 5 days.
-
Boyden Chamber Setup: Use a Boyden chamber or a similar transwell migration system with a porous membrane (e.g., 5 µm pore size).
-
Chemoattractant Gradient: Fill the lower chamber of the Boyden apparatus with a medium containing the chemoattractant, UDP-glucose, at a concentration that elicits a robust migratory response (e.g., 10 µM).
-
Antagonist Pre-incubation: Pre-incubate the prepared cells with various concentrations of the antagonist or vehicle control.
-
Cell Loading: Place the pre-incubated cells in the upper chamber of the Boyden apparatus.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 90 minutes).
-
Quantification of Migration: Quantify the number of cells that have migrated to the lower chamber. This can be achieved by staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence, or by direct cell counting using a hemocytometer.
-
Data Analysis: Determine the inhibition of chemotaxis by comparing the number of migrated cells in the presence of the antagonist to the number in the vehicle control. Calculate IC50 values from the concentration-response curves.
Caption: Experimental workflow for the chemotaxis assay.
Conclusion
The development of potent and selective P2Y14 receptor antagonists beyond this compound, such as PPTN and its analogs, provides researchers with powerful tools to investigate the physiological and pathological roles of this receptor. The data presented in this guide demonstrate that these alternatives offer significant advantages in terms of potency and provide a strong foundation for further drug development efforts targeting inflammatory and pain-related conditions. The detailed experimental protocols and pathway diagrams included herein are intended to facilitate the adoption and rigorous evaluation of these next-generation P2Y14 inhibitors in the laboratory.
References
A Head-to-Head Comparison of P2Y14 Antagonists for Researchers and Drug Development Professionals
An in-depth analysis of the leading P2Y14 receptor antagonists, providing a comparative guide to their performance based on available experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant therapeutic target for a spectrum of inflammatory and neurological conditions.[1] The development of potent and selective antagonists for this receptor is a key area of research. This guide offers a head-to-head comparison of prominent P2Y14 antagonists, focusing on their pharmacological properties and performance in preclinical models.
Introduction to P2Y14 Receptor and its Antagonism
The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins.[2] Its activation by endogenous ligands such as UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is implicated in various pathophysiological processes, including inflammation, neuropathic pain, and immune responses, making P2Y14 antagonists a promising class of therapeutic agents.[2][4] Currently, there are no P2Y14 receptor modulators in clinical use, highlighting the active state of research and development in this area.[1]
Quantitative Comparison of P2Y14 Antagonists
The following tables summarize the quantitative data for several key P2Y14 antagonists based on their potency in in vitro assays and efficacy in in vivo models. The data has been compiled from various studies to provide a comparative overview.
Table 1: In Vitro Potency of P2Y14 Antagonists
| Compound | Scaffold | Assay Type | Cell Line | Potency (IC50/Kᵢ/Kʙ) | Reference |
| PPTN (1a) | Naphthalene | Fluorescent Antagonist Binding | hP2Y14R-CHO | IC₅₀: 6 nM | [5] |
| Adenylyl Cyclase Inhibition | P2Y14-C6 | Kʙ: 434 pM | [6] | ||
| Chemotaxis Assay | dHL-60 | IC₅₀: ~1 nM (10 µM UDP-glucose) | [4] | ||
| N-acetyl analogue (4) | Naphthalene | Fluorescent Antagonist Binding | mP2Y14R-HEK293 | IC₅₀: 13 nM | [7] |
| Reversed triazole analogue (7) | Phenyl-triazolyl | Fluorescent Antagonist Binding | mP2Y14R-HEK293 | IC₅₀: 26 nM | [7] |
| MRS4654 (32) | Naphthalene | Not Specified | Not Specified | IC₅₀: 15 nM | [2] |
| MRS4872 (8a) | Naphthalene-glycoconjugate | Fluorescent Antagonist Binding | hP2Y14R-CHO | IC₅₀: 3.21 nM | [8] |
| MRS4865 (7a) | Naphthalene-glycoconjugate | Fluorescent Antagonist Binding | hP2Y14R-CHO | IC₅₀: 2.40 nM | [8] |
Table 2: In Vivo Efficacy of P2Y14 Antagonists in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury)
| Compound | Dose (i.p.) | Maximal Protection (%) | Time to Max Protection | Protection at 5h (%) | Reference |
| PPTN (1) | 10 µmol/kg | 100 | ~1 h | - | [7] |
| N-acetyl analogue (4) | 10 µmol/kg | 100 | ~1 h | 40.7 | [7] |
| Reversed triazole analogue (7) | 10 µmol/kg | 87 | ~1 h | - | [7] |
Selectivity Profile
A crucial aspect of a P2Y14 antagonist's profile is its selectivity over other P2Y receptor subtypes. PPTN has been shown to be highly selective for the P2Y14 receptor. At a concentration of 1 µM, PPTN exhibited no agonist or antagonist activity at the P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors.[6][9] Similarly, the triazole analogue 71 demonstrated selectivity against P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors at concentrations up to 10 µM.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
P2Y14 Receptor Binding Affinity Assay (Fluorescent Antagonist Binding)
This assay determines the binding affinity of unlabeled antagonist compounds by measuring their ability to compete with a fluorescently labeled antagonist for binding to the P2Y14 receptor.[10]
Materials:
-
HEK293 or CHO cells stably expressing the human or mouse P2Y14 receptor.
-
Fluorescently labeled P2Y14 antagonist (e.g., a derivative of PPTN conjugated to a fluorophore like AlexaFluor488).
-
Test compounds (unlabeled P2Y14 antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
96-well plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest the P2Y14-expressing cells and resuspend them in assay buffer to a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the cell suspension.
-
Add 25 µL of the test compound dilutions or vehicle control.
-
Add 25 µL of the fluorescently labeled antagonist at a final concentration close to its Kd value.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Analyze the fluorescence intensity of the cells in each well using a flow cytometer.
-
Data Analysis: Determine the IC₅₀ value for each test compound by plotting the percentage inhibition of fluorescent ligand binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
P2Y14 Receptor Functional Assay (Adenylyl Cyclase Inhibition)
This functional assay assesses the ability of an antagonist to block the agonist-induced inhibition of cAMP production.[3]
Materials:
-
C6 glioma or other suitable cells stably expressing the human P2Y14 receptor.
-
[³H]adenine for radiolabeling.
-
Assay Buffer: Serum-free DMEM with 25 mM HEPES.
-
Phosphodiesterase inhibitor (e.g., 200 µM 3-isobutyl-1-methylxanthine, IBMX).
-
Adenylyl cyclase stimulator (e.g., 30 µM forskolin).
-
P2Y14 receptor agonist (e.g., UDP-glucose).
-
Test compounds (P2Y14 antagonists).
-
24-well plates.
Procedure:
-
Cell Culture and Labeling: Seed cells in 24-well plates and label with 1 µCi/well of [³H]adenine for 2 hours in serum-free medium.
-
Antagonist Incubation: Wash the cells and pre-incubate with varying concentrations of the test antagonist in the presence of IBMX.
-
Agonist Stimulation: Initiate the assay by adding forskolin (B1673556) and the P2Y14 agonist (e.g., UDP-glucose) at a concentration that gives a submaximal response.
-
Assay Termination and Lysis: After a defined incubation period (e.g., 10-15 minutes), terminate the reaction and lyse the cells.
-
cAMP Quantification: Separate and quantify the accumulated [³H]cAMP using column chromatography.
-
Data Analysis: Generate concentration-response curves for the antagonist's inhibition of the agonist-induced effect. A Schild analysis can be performed to determine the Kʙ value for competitive antagonists.[6]
Chemotaxis Assay
This assay measures the ability of an antagonist to block the agonist-induced migration of cells.[3][9]
Materials:
-
HL-60 human promyelocytic leukemia cells (differentiated into a neutrophil-like phenotype) or freshly isolated human neutrophils.
-
P2Y14 receptor agonist (e.g., UDP-glucose) as a chemoattractant.
-
Test compounds (P2Y14 antagonists).
-
Boyden chamber or a similar transwell migration system (e.g., 96-well FluoroBlock inserts).
-
Fluorescent cell labeling dye (e.g., DiD).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation and Labeling: Differentiate HL-60 cells or isolate neutrophils. Label the cells with a fluorescent dye according to the manufacturer's protocol.
-
Boyden Chamber Setup:
-
Fill the lower chamber of the transwell plate with medium containing the chemoattractant (e.g., 10 µM UDP-glucose).
-
Add the labeled cell suspension to the upper chamber, in the absence or presence of the test antagonist.
-
-
Incubation: Incubate the plate for a suitable duration (e.g., 2 hours) at 37°C to allow for cell migration.
-
Data Acquisition: Measure the fluorescence of the cells that have migrated to the bottom chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the chemotaxis index and determine the IC₅₀ value of the antagonist by plotting the inhibition of cell migration against the antagonist concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the P2Y14 signaling pathway and the workflows for the key experimental assays described above.
Caption: P2Y14 receptor signaling cascade.
Caption: Workflows for key P2Y14 antagonist assays.
Conclusion
The development of potent and selective P2Y14 antagonists represents a promising avenue for the treatment of various inflammatory and neurological disorders. This guide provides a comparative overview of the leading compounds, highlighting their performance in preclinical studies. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field, facilitating further investigation and the development of novel P2Y14-targeted therapeutics. The continued exploration of structure-activity relationships and the optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical application.
References
- 1. niddk.nih.gov [niddk.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Binding Kinetics of A3 Adenosine Receptor Antagonists: Evaluating MRS1097
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of MRS1097, a selective antagonist for the A3 adenosine (B11128) receptor (A3AR), against other relevant antagonists. The objective is to offer a clear evaluation of its performance based on available experimental data, detailing the methodologies for key experiments and illustrating the associated biological pathways and workflows.
Comparative Analysis of Binding Affinity
| Compound | Target Receptor | Ki (nM) | Ligand Type |
| This compound | Human A3 Adenosine Receptor | ~39 (rat) | Antagonist |
| MRS1191 | Human A3 Adenosine Receptor | 31 | Antagonist |
| MRS1220 | Human A3 Adenosine Receptor | 0.65 | Antagonist |
Note: The Ki value for this compound is reported for the rat A3AR, while the values for MRS1191 and MRS1220 are for the human A3AR. Species differences in receptor binding affinity are common.
From the available data, MRS1220 demonstrates the highest affinity for the human A3AR, with a sub-nanomolar Ki value. MRS1191, which is structurally related to this compound, exhibits a nanomolar affinity comparable to what has been reported for this compound at the rat receptor. It is important to note that a direct comparison of binding kinetics, including the association rate (kon) and dissociation rate (koff), would provide a more complete picture of the drug-receptor interactions and the potential duration of action. However, this specific kinetic data for this compound is not currently available in published literature.
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is involved in various physiological processes, including inflammation, immune response, and cell survival. Antagonists like this compound block the activation of this receptor by endogenous agonists such as adenosine.
Caption: A3 Adenosine Receptor Signaling Pathway
Experimental Protocols
The binding affinity of this compound and its alternatives is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Protocol: Competition Radioligand Binding Assay for A3 Adenosine Receptor
-
Membrane Preparation:
-
Culture cells stably expressing the human A3 adenosine receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0).
-
Adenosine deaminase (to degrade any endogenous adenosine).
-
A fixed concentration of a suitable radioligand for the A3AR (e.g., [¹²⁵I]AB-MECA).
-
Varying concentrations of the unlabeled competitor (e.g., this compound, MRS1191, or MRS1220).
-
For determining non-specific binding, add a high concentration of a known A3AR agonist or antagonist (e.g., NECA or MRS1220).
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow
Safety Operating Guide
Navigating the Safe Disposal of MRS1097: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of MRS1097, a research chemical for which a specific Safety Data Sheet (SDS) may not be readily available. In the absence of explicit disposal instructions, a conservative approach, treating the substance as hazardous, is essential.
I. Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is critical. Since a dedicated SDS for this compound is not readily accessible, information must be gathered from available sources and general chemical safety principles.
Data Presentation: this compound Profile
Researchers should aim to complete the following table with any available information. If specific data points are unknown, the most conservative assumption (i.e., assuming hazard) should be made.
| Property | Value / Information | Data Source |
| Chemical Identity | Supplier Information / Internal Documentation | |
| IUPAC Name | ||
| CAS Number | ||
| Molecular Formula | ||
| Molecular Weight | ||
| Physical Properties | ||
| Appearance | ||
| Odor | ||
| Solubility | ||
| Hazard Identification | (Assume hazardous in the absence of data) | |
| Flammability | ||
| Reactivity | ||
| Corrosivity | ||
| Toxicity (Acute/Chronic) | ||
| Environmental Hazards | As a heterocyclic compound, potential for environmental persistence and aquatic toxicity should be considered.[1] | |
| Handling & Storage | ||
| Recommended PPE | Safety goggles, lab coat, chemical-resistant gloves. | General Laboratory Practice |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible materials.[2] | General Laboratory Practice |
II. Experimental Protocol: Waste Segregation and Containment
Proper segregation and containment are the foundational steps for safe chemical waste disposal.
Methodology:
-
Waste Identification: All waste streams containing this compound must be identified. This includes pure, unused compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, bench paper) in a designated, clearly labeled, and sealed plastic bag or container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and chemically compatible waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated, puncture-resistant sharps container.[3]
-
-
Container Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The major components and their approximate concentrations (for liquid waste)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
III. Disposal Procedure Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
IV. Operational Plan for Disposal
This plan provides a step-by-step guide for the logistical execution of this compound disposal.
-
Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Waste Accumulation:
-
Store all segregated this compound waste in a designated satellite accumulation area within the laboratory.
-
Ensure all waste containers are kept closed except when adding waste.[4]
-
Do not accumulate large quantities of waste. It is recommended to arrange for disposal when a container is three-quarters full.
-
-
Contacting Environmental Health & Safety (EHS):
-
Once waste is ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or equivalent safety office.[4]
-
Provide them with all the information from the waste container labels.
-
Follow their specific procedures for requesting a hazardous waste pickup.
-
-
Awaiting Pickup:
-
Store the sealed and labeled waste containers in a secure, designated area until they are collected by EHS personnel.
-
Ensure the storage area is away from general laboratory traffic and drains.
-
-
Record Keeping:
-
Maintain a log of all hazardous waste generated and disposed of in the laboratory. This log should include the chemical name, quantity, and date of disposal.
-
Important Considerations:
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's EHS for specific, well-characterized, non-hazardous materials, never dispose of chemical waste down the sanitary sewer.[3][5] Heterocyclic compounds, in particular, can pose a risk to aquatic environments.[1]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound should not be disposed of in the regular trash.
-
In Case of a Spill: If a spill of this compound occurs, it should be cleaned up using appropriate absorbent materials, and the resulting waste must be disposed of as hazardous waste.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
